Boc-D-Allylglycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDPLXLAKNJMI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Allylglycine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-D-allylglycine (Boc-D-Allylglycine). This non-canonical amino acid is a valuable building block in peptide synthesis and medicinal chemistry, offering a versatile handle for post-synthetic modification of peptides and other bioactive molecules.
Core Chemical Properties and Structure
This compound is a derivative of the amino acid D-allylglycine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions during peptide chain elongation.
Chemical Structure and Identifiers
-
IUPAC Name: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
-
Molecular Formula: C₁₀H₁₇NO₄[1]
-
Molecular Weight: 215.25 g/mol [1]
-
CAS Number: 170899-08-8
-
Canonical SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
-
InChI Key: BUPDPLXLAKNJMI-SCSAIBSYSA-N
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are estimates based on computational models due to the limited availability of experimentally determined data for this specific compound.
| Property | Value | Source |
| Appearance | Clear pale yellow viscous liquid | [2] |
| Boiling Point | 355.52 °C (rough estimate) | [2] |
| Density | 1.1835 g/cm³ (rough estimate) | [2] |
| Refractive Index | 1.4610 (estimate) | [2] |
| pKa | 3.83 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8 °C | [2] |
Experimental Protocols
Synthesis of this compound
General Protocol for Boc Protection of an Amino Acid:
-
Dissolution: Dissolve D-allylglycine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to be acidic (pH ~2-3) using an acid like citric acid or hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for Boc-based solid-phase peptide synthesis (SPPS). The allyl side chain is stable to the repetitive acidolytic deprotection steps (e.g., with trifluoroacetic acid, TFA) used to remove the N-terminal Boc group.
Protocol for a Manual Boc-SPPS Coupling Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM).
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid or peptide by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.
-
Washing: Thoroughly wash the resin with DCM and then with a neutralization solvent like N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the protonated N-terminus with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
Washing: Wash the resin again with DMF to remove excess base.
-
Coupling:
-
In a separate vessel, pre-activate this compound (2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU in the presence of DIEA in DMF for 5-10 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel for 1-2 hours to ensure complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely available in public databases. The following data is a combination of information for closely related structures and predicted values to provide a guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Based on the structure and data from the corresponding methyl ester, the following proton chemical shifts (δ) in CDCl₃ can be anticipated:
-
~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~2.5-2.7 ppm (m, 2H): The two protons of the methylene group (CH₂) adjacent to the double bond.
-
~4.3-4.5 ppm (m, 1H): The alpha-proton (α-CH).
-
~5.1-5.3 ppm (m, 2H): The two terminal vinyl protons (=CH₂).
-
~5.7-5.9 ppm (m, 1H): The internal vinyl proton (-CH=).
-
~5.0-5.5 ppm (br s, 1H): The NH proton of the carbamate.
-
~10-12 ppm (br s, 1H): The acidic proton of the carboxylic acid.
¹³C NMR: Predicted chemical shifts for the carbon atoms are as follows:
-
~28 ppm: The three methyl carbons of the Boc group.
-
~37 ppm: The methylene carbon of the allyl group.
-
~53 ppm: The alpha-carbon.
-
~80 ppm: The quaternary carbon of the Boc group.
-
~118 ppm: The terminal vinyl carbon (=CH₂).
-
~132 ppm: The internal vinyl carbon (-CH=).
-
~155 ppm: The carbonyl carbon of the Boc group.
-
~175 ppm: The carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 214.24. In positive ion mode, adducts such as [M+H]⁺ (m/z 216.25) or [M+Na]⁺ (m/z 238.23) would be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |
| ~3080 | =C-H | Alkene C-H stretch |
| ~2980-2850 | -C-H | Alkane C-H stretch |
| ~1740 | C=O | Boc carbonyl stretch |
| ~1710 | C=O | Carboxylic acid carbonyl stretch |
| ~1640 | C=C | Alkene C=C stretch |
| ~1520 | N-H | N-H bend (amide II) |
| ~1160 | C-O | C-O stretch of the Boc group |
Applications and Signaling Pathways
The primary utility of this compound in drug discovery and chemical biology lies in the versatility of its allyl side chain. This functional group serves as a handle for a variety of post-synthetic modifications of peptides, which can be used to introduce functionalities that enhance biological activity, improve pharmacokinetic properties, or attach probes for imaging and diagnostics.
Peptide Modification via Thiol-Ene "Click" Chemistry
A prominent application of the allyl group is in the thiol-ene "click" reaction. This highly efficient and specific reaction allows for the conjugation of thiol-containing molecules to the peptide. The reaction proceeds via a radical-mediated mechanism, often initiated by light (photoinitiation).
References
In-Depth Technical Guide to Boc-D-Allylglycine: A Keystone for Advanced Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-allylglycine (Boc-D-Allylglycine), a non-canonical amino acid increasingly pivotal in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the design and synthesis of modified peptides with enhanced therapeutic potential.
Core Properties of this compound
This compound is a derivative of the amino acid allylglycine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This protecting group is crucial for its application in stepwise peptide synthesis.
| Property | Value | Source(s) |
| CAS Number | 170899-08-8 | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][3] |
| Molecular Formula | C10H17NO4 | [1] |
| Appearance | Clear pale yellow viscous liquid | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Incorporation into Peptides
The synthesis of this compound and its incorporation into peptide chains are critical processes for its use in research and drug development.
Synthesis of a Boc-Allylglycine Precursor
A common method for synthesizing precursors to Boc-allylglycine involves a zinc-mediated, palladium-catalyzed cross-coupling reaction. A detailed protocol for the synthesis of N-(Boc)-Allylglycine Methyl Ester is available in the scientific literature and serves as a foundational method.[4]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[5] The allyl side chain is stable to the acidic conditions used for Boc deprotection, allowing for its seamless integration into peptide sequences.[6]
This protocol outlines the manual solid-phase synthesis for incorporating a this compound residue into a peptide chain.[6]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: The pre-loaded resin is swollen in DCM within a reaction vessel.
-
Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treatment with a 50% TFA solution in DCM for approximately 30 minutes.[6][7]
-
Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts.
-
Neutralization: The resin is neutralized with a 10% DIEA solution in DMF, followed by washing with DMF.[6]
-
Coupling: In a separate vessel, this compound (2-4 equivalents relative to resin loading) is pre-activated with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes. This activated amino acid solution is then added to the resin and agitated for 1-2 hours to facilitate coupling.[6]
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.
Applications in Drug Development
The incorporation of this compound into peptides offers several strategic advantages in the development of novel therapeutics.
Enhanced Stability and Bioavailability
Peptides containing D-amino acids, such as D-allylglycine, are generally more resistant to enzymatic degradation by proteases, which typically recognize L-amino acids. This increased stability can lead to a longer in vivo half-life, a desirable attribute for therapeutic peptides. Furthermore, the unique structure of this compound can contribute to creating therapeutic agents with improved bioavailability.[8]
Post-Synthesis Modification and Macrocyclization
The allyl side chain of allylglycine serves as a versatile chemical handle for post-synthetic modifications.[6] This allows for the introduction of various functionalities, such as fluorescent probes or cytotoxic payloads. A key application is in peptide macrocyclization, where the allyl group can be reacted with another functional group within the peptide to form a cyclic structure.[6] Cyclization can enhance conformational stability, receptor affinity, and metabolic resistance.[6]
Impact on Signaling Pathways
While specific peptides containing this compound targeting named signaling pathways are proprietary or in early-stage development, the rationale for their design often involves modulating key cellular processes implicated in disease. Peptides are compelling therapeutic agents for targeting G protein-coupled receptors (GPCRs), which are involved in a vast number of physiological processes.[9][10] Abnormalities in signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade are hallmarks of many cancers, making them attractive targets for therapeutic intervention.[11][12]
The incorporation of unnatural amino acids like D-allylglycine can lead to peptides with altered conformations that may enhance their binding affinity and specificity for targets such as GPCRs. By acting as agonists or antagonists, these modified peptides can modulate downstream signaling. For instance, a peptide antagonist could block a GPCR from activating its G-protein, thereby inhibiting a pro-proliferative pathway like the MAPK/ERK cascade. The enhanced stability of such a peptide would prolong this inhibitory effect.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 170899-08-8 [chemicalbook.com]
- 3. Boc-N-(Allyl)-Glycine | C10H17NO4 | CID 10330883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. chemimpex.com [chemimpex.com]
- 9. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 11. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Rational Design of Specific Peptide Inhibitor against p38α MAPK at Allosteric-Site: A Therapeutic Modality for HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Boc-D-Allylglycine
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of N-tert-butoxycarbonyl-D-allylglycine (this compound). This non-canonical amino acid is a valuable building block in medicinal chemistry and peptide synthesis, offering unique opportunities for drug design and development. The presence of the versatile allyl group allows for post-synthetic modifications, making it a crucial component in the creation of complex peptides and bioactive molecules.[1]
Physicochemical Properties
This compound is a viscous liquid at room temperature, characterized by its Boc-protected amine and a terminal alkene in its side chain.[2] These features dictate its solubility and reactivity. The quantitative physicochemical properties are summarized below.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 170899-08-8 | [2][3] |
| Molecular Formula | C10H17NO4 | [2] |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | Clear pale yellow viscous liquid | [2][3] |
| Boiling Point | 352 °C at 760 mmHg | [3] |
| Density | 1.1835 (rough estimate) | [2] |
| pKa | 3.83 ± 0.10 (Predicted) | [2][4] |
| Flash Point | 166.7 °C | [3] |
| Refractive Index | 1.4610 (estimate) | [2][4] |
| Storage Conditions | 2-8°C | [2][4] |
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this compound. The following sections outline representative protocols for its synthesis, purification, and analysis.
Representative Synthesis
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester
-
Triphenylphosphine
-
Imidazole
-
Iodine
-
Activated Zinc
-
Chlorotrimethylsilane (TMS-Cl)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine)
-
Vinyl bromide solution
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)
Procedure:
-
Iodination: The hydroxyl group of N-(tert-butoxycarbonyl)-L-serine methyl ester is converted to an iodide. This is achieved by reacting it with triphenylphosphine, imidazole, and iodine in dichloromethane at 0°C, followed by warming to room temperature.[6]
-
Zinc Insertion: Activated zinc is prepared and suspended in dry DMF. The previously synthesized iodide is added to this suspension, and the mixture is heated to facilitate the insertion of zinc, forming an organozinc intermediate.[5]
-
Palladium-Catalyzed Cross-Coupling: The reaction mixture is cooled, and the palladium catalyst and phosphine ligand are added. A solution of vinyl bromide is then added dropwise at low temperature (e.g., -78°C).[5]
-
Reaction Completion: The mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours) to ensure the coupling reaction goes to completion.[5]
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated.[5] The crude product is then purified.
Purification Protocol: Column Chromatography
Purification of the synthesized product is typically performed using silica gel column chromatography.[5]
Procedure:
-
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading and Elution: The adsorbed product is carefully loaded onto the top of the column.
-
Gradient Elution: The product is eluted from the column using a solvent system with increasing polarity. For instance, an initial elution with 2% ethyl acetate in hexanes can remove non-polar impurities, followed by an increase to 7% ethyl acetate in hexanes to elute the desired product.[5]
-
Fraction Collection: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the final product.[5]
Analytical Methods for Quality Control
A. Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess the purity of column fractions.[5]
-
Stationary Phase: Silica gel 60 F254 aluminum plates.
-
Mobile Phase: A common eluent system is 9:1 hexanes/ethyl acetate.[5]
-
Visualization: Spots can be visualized using UV light (254 nm) if the compound is UV-active, and/or by staining with a potassium permanganate (KMnO4) solution followed by gentle heating.[5][6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While specific spectra for this compound are not publicly cataloged, the expected chemical shifts for the methyl ester derivative are reported.[5]
Table 2: Representative NMR Data for N-(Boc)-allylglycine methyl ester
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |
| ¹H NMR | 1.40 | s, 9H (Boc group) | [5] |
| 2.41–2.53 | m, 2H (CH₂) | [5] | |
| 3.70 | s, 3H (Methyl ester) | [5] | |
| 4.32–4.38 | m, 1H (α-CH) | [5] | |
| 5.04 | br s, 1H (NH) | [5] | |
| 5.08, 5.10–5.12 | s, m, 2H (Vinyl CH₂) | [5] | |
| 5.62–5.71 | m, 1H (Vinyl CH) | [5] | |
| ¹³C NMR | 28.37 | Boc (CH₃)₃ | [5] |
| 36.86 | β-CH₂ | [5] | |
| 52.29 | OCH₃ | [5] | |
| 53.0 | α-CH | [5] | |
| 79.94 | Boc C(CH₃)₃ | [5] | |
| 119.12 | Vinyl CH₂ | [5] | |
| 132.42 | Vinyl CH | [5] | |
| 155.27 | Boc C=O | [5] | |
| 172.62 | Ester C=O | [5] |
C. High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition. For the methyl ester, the calculated m/z for [M+H]⁺ (C₁₁H₂₀NO₄) is 230.1392, which would be confirmed by the experimental value.[5]
Core Applications in Drug Development
This compound is a valuable reagent in the synthesis of modified peptides for therapeutic applications.[7][8]
-
Peptide Synthesis: It serves as a building block in Solid-Phase Peptide Synthesis (SPPS). The Boc group provides temporary protection for the α-amino group, which is removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the allyl side chain remains intact for further modifications.[1][9][10]
-
Post-Synthetic Modification: The terminal alkene of the allyl group is a versatile chemical handle. It allows for several orthogonal chemical transformations on the fully assembled peptide:[1]
-
Peptide Macrocyclization: The allyl group can be reacted with another functional group in the peptide sequence to form cyclic peptides, which often exhibit enhanced stability and receptor affinity.[1]
-
Cross-Metathesis: Using ruthenium-based catalysts, the allyl group can be reacted with other olefins to introduce a wide variety of functional groups, such as fluorescent probes or lipophilic tails.[1]
-
Thiol-ene "Click" Chemistry: The allyl group reacts efficiently and specifically with thiols, providing a straightforward method for conjugation.[1]
-
-
Drug Discovery: By incorporating this amino acid, researchers can fine-tune the properties of peptides to improve their efficacy, selectivity, and pharmacokinetic profiles, which is crucial in the development of new drugs for fields like oncology and neurology.[7]
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, CAS No. 170899-08-8 - iChemical [ichemical.com]
- 4. This compound CAS#: 170899-08-8 [m.chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Boc-D-Allylglycine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Boc-D-Allylglycine, a key building block in peptide synthesis and medicinal chemistry. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also includes data from structurally similar compounds, such as its L-enantiomer and other Boc-protected amino acids, to provide valuable context and guidance. Detailed experimental protocols for determining solubility and assessing stability are provided to enable researchers to generate in-house data for their specific applications.
Physicochemical Properties
This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group imparts specific characteristics that are crucial for its application in solid-phase peptide synthesis (SPPS).
| Property | Value/Description | Reference |
| CAS Number | 170899-08-8 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | Clear pale yellow viscous liquid | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility Data
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on the general properties of Boc-protected amino acids and available information for related compounds, a qualitative and estimated solubility profile can be established. Boc-protected amino acids are generally soluble in common organic solvents used in peptide synthesis and sparingly soluble in aqueous solutions.[3] The nonpolar allyl side chain and the bulky Boc group contribute to its solubility in organic media.
Table 2.1: Qualitative and Estimated Solubility of this compound and Related Compounds
| Solvent | Compound | Solubility | Notes | Reference |
| Dichloromethane (DCM) | General Boc-amino acids | Soluble | A common solvent for Boc chemistry in SPPS. | [4] |
| N,N-Dimethylformamide (DMF) | General Boc-amino acids | Soluble | Frequently used in peptide coupling reactions. | [3] |
| N-Methyl-2-pyrrolidone (NMP) | General Boc-amino acids | Soluble | An alternative to DMF, known for good solvation properties. | [3] |
| Dimethyl sulfoxide (DMSO) | General Boc-amino acids | Soluble | Often used for challenging or poorly soluble amino acids. Can be used as a co-solvent. | [3] |
| Chloroform | Boc-L-Allylglycine | Soluble | [5] | |
| Methanol | Boc-L-Allylglycine | Soluble | [5] | |
| Water | General Boc-amino acids | Sparingly soluble | The hydrophobic nature of the Boc group and allyl side chain limits aqueous solubility. | [6] |
Stability Profile
The stability of this compound is primarily determined by the chemical lability of the Boc-protecting group and the reactivity of the allyl side chain.
pH Stability
The Boc group is notoriously sensitive to acidic conditions and stable under basic and nucleophilic conditions.[7][8] This differential stability is the cornerstone of Boc-based peptide synthesis strategies.
-
Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[7] This deprotection step is intentionally employed during SPPS to expose the N-terminal amine for the next coupling step.[4]
-
Basic Conditions: The Boc group is generally stable to basic conditions, allowing for the use of base-labile protecting groups for side chains in orthogonal protection schemes.[7]
-
Neutral Conditions: this compound is stable at neutral pH.
Thermal and Oxidative Stability
Storage and Handling
For optimal stability, this compound should be stored at its recommended temperature of 2-8°C.[1] For long-term storage, temperatures of -20°C to -80°C are advised for similar compounds, in a well-sealed container under an inert atmosphere to prevent degradation from moisture and oxidation.[9][10]
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, DCM, Water)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV) or other quantitative analysis equipment
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
-
Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol for Stability Assessment by HPLC
This protocol outlines a stability-indicating HPLC method to assess the purity of this compound over time under various stress conditions.
Materials:
-
This compound
-
Temperature and humidity controlled chambers
-
Vials with inert gas septa
-
HPLC system with a UV detector
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acidic and basic solutions for forced degradation studies (e.g., HCl, NaOH)
Procedure:
-
Sample Preparation: Aliquot known quantities of this compound into several vials.
-
Initial Analysis (T=0): Analyze a baseline sample for purity using a validated HPLC method.
-
Storage Conditions: Place the vials under different conditions:
-
Accelerated stability: 25°C / 60% Relative Humidity
-
Refrigerated: 4°C
-
Frozen: -20°C
-
Photostability: Exposure to light at room temperature
-
Forced degradation: Treat samples with acidic and basic solutions.
-
-
Time Points: At predetermined intervals (e.g., 1, 2, 4 weeks; 1, 3, 6 months), remove a vial from each condition.
-
Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample for purity by HPLC. Compare the chromatogram to the T=0 sample, looking for the appearance of new peaks (degradants) and a decrease in the main peak area.
Application in Peptide Synthesis
This compound is primarily used in SPPS to introduce an allyl group into a peptide sequence. The allyl group can serve as a handle for post-synthetic modifications. The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain using Boc chemistry.
Conclusion
This compound is a valuable reagent in peptide chemistry. While specific quantitative data on its solubility and stability are limited, a strong understanding of its properties can be inferred from the behavior of other Boc-protected amino acids and the known reactivity of its functional groups. It exhibits good solubility in common organic synthesis solvents and has a well-defined stability profile, being labile to acid and stable to base. The provided experimental protocols offer a framework for researchers to determine precise solubility and stability data tailored to their specific laboratory conditions and formulations.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. (S)-N-Boc-allylglycine CAS#: 90600-20-7 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. cusabio.com [cusabio.com]
A Technical Guide to the Spectroscopic Analysis of Boc-D-Allylglycine
This technical guide provides a detailed overview of the spectroscopic data for Boc-D-Allylglycine, a key building block in peptide synthesis and drug development. The following sections present nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, comprehensive experimental protocols, and a workflow for the spectroscopic analysis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The quantitative NMR and MS data for N-(Boc)-Allylglycine methyl ester are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for N-(Boc)-Allylglycine Methyl Ester
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5.62-5.71 | m | -CH=CH₂ |
| 5.10-5.12 | m | -CH=CH ₂ |
| 5.08 | s | -CH=CH ₂ |
| 5.04 | br s | NH |
| 4.32-4.38 | m | α-CH |
| 3.70 | s | -OCH ₃ |
| 2.41-2.53 | m | -CH ₂-CH=CH₂ |
| 1.40 | s | -C(CH ₃)₃ |
Solvent: CDCl₃, Frequency: 500 MHz
Note on this compound: For the free acid, the singlet at 3.70 ppm corresponding to the methyl ester protons (-OCH₃) will be absent. A broad singlet corresponding to the carboxylic acid proton (-COOH) would be expected, typically in the range of 10-12 ppm, although its observation can be solvent-dependent.
Table 2: ¹³C NMR Spectroscopic Data for N-(Boc)-Allylglycine Methyl Ester[1]
| Chemical Shift (δ, ppm) | Assignment |
| 172.62 | C =O (ester) |
| 155.27 | C =O (Boc) |
| 132.42 | -C H=CH₂ |
| 119.12 | -CH=C H₂ |
| 79.94 | -C (CH₃)₃ |
| 53.0 | α-C H |
| 52.29 | -OC H₃ |
| 36.86 | -C H₂-CH=CH₂ |
| 28.37 | -C(C H₃)₃ |
Solvent: CDCl₃, Frequency: 125 MHz[1]
Note on this compound: For the free acid, the carbonyl carbon of the carboxylic acid is expected to be in a similar region to the ester carbonyl, around 170-180 ppm. The chemical shift for the -OCH₃ carbon at 52.29 ppm will be absent.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for N-(Boc)-Allylglycine Methyl Ester[1]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 230.1314 | 230.1387 |
Note on this compound: The molecular formula for this compound is C₁₀H₁₇NO₄, with a monoisotopic mass of 215.1158 g/mol . The expected [M+H]⁺ ion would be approximately 216.1232.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring ¹H and ¹³C NMR spectra is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this type of compound.
-
Analysis Mode: Full scan mode to determine the accurate mass of the molecular ion.
-
Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.
Caption: Workflow for NMR and MS analysis of this compound.
References
Synthesis and Purification of Boc-D-Allylglycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Boc-D-Allylglycine, a valuable chiral building block in peptide synthesis and drug discovery. The document details the synthetic pathway, experimental protocols, purification methods, and characterization data, presented in a clear and structured format to facilitate its application in a research and development setting.
Introduction
This compound ((R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid) is a non-proteinogenic amino acid that incorporates a versatile allyl group. This functional moiety serves as a handle for various chemical modifications, such as olefin metathesis, thiol-ene click chemistry, and palladium-catalyzed cross-coupling reactions, making it a valuable component for the synthesis of modified peptides, peptidomimetics, and other complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures its compatibility with standard solid-phase and solution-phase peptide synthesis strategies. This guide outlines a robust synthetic route starting from the readily available chiral precursor, D-serine.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step sequence starting from D-serine. The overall strategy involves the protection of the amino group of D-serine with a Boc group, followed by esterification. The hydroxyl group of the resulting Boc-D-serine methyl ester is then converted into a good leaving group, typically an iodide, which subsequently undergoes a zinc-mediated, palladium-catalyzed cross-coupling reaction with a vinylating agent to introduce the allyl group. Finally, the methyl ester is hydrolyzed to yield the target carboxylic acid.
Experimental Protocols
The following protocols are adapted from established procedures and provide a detailed methodology for the synthesis of this compound.[1][2]
Synthesis of Boc-D-Serine
A detailed procedure for the Boc protection of D-serine can be found in the literature.[3][4] Typically, D-serine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide in an aqueous medium.[3][4]
Synthesis of Boc-D-Serine Methyl Ester
The carboxylic acid of Boc-D-serine is esterified to the methyl ester to prevent side reactions in the subsequent steps. A general procedure involves reacting Boc-D-serine with methyl iodide in the presence of a base like potassium carbonate.[5]
Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (Iodo-Intermediate)
This protocol is adapted from the synthesis of the corresponding L-enantiomer.[2]
-
Reagents and Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and an argon inlet, charge triphenylphosphine (1.3 equiv.) and dichloromethane.
-
Imidazole Addition: Add imidazole (1.3 equiv.) to the stirring solution at room temperature and stir until fully dissolved.
-
Iodine Addition: Cool the solution to 0 °C in an ice bath and add iodine (1.3 equiv.) portion-wise over 20 minutes.
-
Addition of Boc-D-Serine Methyl Ester: To the reaction mixture at 0 °C, add a solution of Boc-D-serine methyl ester (1.0 equiv.) in dichloromethane dropwise over 60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Synthesis of this compound Methyl Ester
This zinc-mediated, palladium-catalyzed cross-coupling reaction is adapted from a procedure for the L-enantiomer.[1][2]
-
Zinc Activation: In a dry, argon-purged three-necked flask, charge zinc dust (6 equiv.). Add a solution of 1,2-dibromoethane in dry DMF and heat to 60 °C for 45 minutes. Cool the mixture to room temperature and add chlorotrimethylsilane.
-
Formation of the Organozinc Reagent: Add a solution of the iodo-intermediate (1.0 equiv.) in dry DMF to the activated zinc slurry and heat to 35 °C for 60 minutes.
-
Cross-Coupling: After cooling the mixture to room temperature, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.028 equiv.) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1 equiv.). Cool the mixture to -78 °C and add a solution of vinyl bromide (1.4 equiv.) in THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Dilute the reaction with ethyl acetate and filter through celite. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Hydrolysis of this compound Methyl Ester
The final step is the saponification of the methyl ester to yield the free carboxylic acid.[6]
-
Reaction: Dissolve the this compound methyl ester in a mixture of an alcohol (e.g., methanol or ethanol), water, and an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[6]
-
Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the alcohol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 with a cold aqueous solution of a mild acid like citric acid or potassium bisulfate. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
The crude this compound, which may be an oil or a viscous liquid, can be purified by several methods to obtain a solid product with high purity.[7][8]
Purification Workflow
Purification Protocols
-
Acid-Base Extraction: This is a highly effective method for separating the acidic this compound from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution. The aqueous layer containing the deprotonated product is then acidified, and the product is extracted back into an organic solvent.[7]
-
Solvent Trituration: To induce solidification of the oily product, trituration with a non-polar solvent like n-hexane or pentane can be employed. The oil is stirred vigorously with the solvent, which can often cause the product to precipitate as a solid.[7]
-
Crystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent system can significantly enhance its purity.[7] A common technique for Boc-amino acids that are difficult to crystallize is to dissolve the oily product and add seed crystals, followed by the addition of a weak polar solvent to induce crystallization.[9]
Data Presentation
The following tables summarize the expected quantitative data for the key intermediates and the final product.
Table 1: Physicochemical Properties of this compound and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Boc-D-Serine | C₈H₁₅NO₅ | 205.21 | White solid |
| Boc-D-Serine Methyl Ester | C₉H₁₇NO₅ | 219.24 | Oil |
| Iodo-Intermediate | C₉H₁₆INO₄ | 329.13 | Oil |
| This compound Methyl Ester | C₁₁H₁₉NO₄ | 229.27 | Oil |
| This compound | C₁₀H₁₇NO₄ | 215.25 | White solid or viscous liquid |
Table 2: Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| Boc-L-Allylglycine Methyl Ester * | 5.72-5.82 (m, 1H), 5.10-5.19 (m, 2H), 4.32-4.38 (m, 1H), 3.70 (s, 3H), 2.41-2.53 (m, 2H), 1.40 (s, 9H) | Data not readily available in search results. | Data not readily available in search results. |
| This compound | Expected to be similar to the L-enantiomer's ester, with the absence of the methyl ester signal (3.70 ppm) and potential shifts in other signals due to the free carboxylic acid. | Expected signals for the Boc group, the allyl group, and the amino acid backbone carbons. | Expected [M+H]⁺ or [M+Na]⁺ ions. |
*Note: The provided NMR data is for the L-enantiomer's methyl ester and serves as a reference.[1] The data for the D-enantiomer free acid should be acquired and interpreted for the synthesized product.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of this compound. By following the detailed protocols and utilizing the provided data for reference, researchers, scientists, and drug development professionals can confidently produce this valuable chiral building block for their synthetic needs. The versatility of the allyl group in this compound opens up numerous possibilities for the creation of novel peptides and peptidomimetics with enhanced biological properties.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 4. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Boc-D-Allylglycine: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-Allylglycine is a cornerstone unnatural amino acid in modern medicinal chemistry and peptide-based drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a reactive allyl side chain, provides a versatile scaffold for the synthesis of complex and conformationally constrained peptides. This technical guide delves into the historical context of its development, provides detailed experimental protocols for its synthesis and incorporation into peptides, and explores its critical role in the creation of innovative therapeutics, particularly in the realm of oncology.
Introduction: The Genesis of a Versatile Building Block
The development of this compound is not marked by a singular moment of discovery but rather by the confluence of several key advancements in organic and peptide chemistry. The introduction of the tert-butyloxycarbonyl (Boc) protecting group in 1957 revolutionized peptide synthesis by providing a stable yet readily cleavable N-terminal protecting group.[1] This innovation, coupled with the advent of solid-phase peptide synthesis (SPPS), paved the way for the routine construction of complex peptide chains.
Concurrently, the field of medicinal chemistry began to recognize the limitations of peptides composed solely of natural amino acids, such as susceptibility to proteolytic degradation and poor cell permeability. This led to a burgeoning interest in unnatural amino acids (UAAs) as a means to overcome these liabilities and to introduce novel functionalities.[2][3][4] this compound emerged from this landscape as a particularly useful UAA. Its allyl group serves as a versatile chemical handle for a variety of transformations, most notably for the construction of cyclic and stapled peptides, which exhibit enhanced stability and biological activity.[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound and its common salt form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 170899-08-8 | [1][7] |
| Molecular Formula | C10H17NO4 | [7] |
| Molecular Weight | 215.25 g/mol | [4][7] |
| Appearance | Clear pale yellow viscous liquid | [7] |
| Boiling Point | 355.52°C (rough estimate) | [7] |
| Density | 1.1835 g/cm³ (rough estimate) | [7][8] |
| Refractive Index | 1.4610 (estimate) | [7][8] |
| pKa | 3.83 ± 0.10 (Predicted) | [7] |
| Storage Temperature | 2-8°C | [7][8] |
Table 2: Physicochemical Properties of this compound DCHA Salt
| Property | Value | Reference(s) |
| CAS Number | 221352-64-3 | [9] |
| Molecular Formula | C12H23N.C10H17NO4 | [9] |
| Molecular Weight | 396.6 g/mol | [9] |
| Purity | ≥98% | [9] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a well-established process. Below are detailed protocols for the synthesis of a key precursor and its incorporation into a peptide chain.
Synthesis of N-(Boc)-Allylglycine Methyl Ester
This protocol describes a zinc-mediated, palladium-catalyzed cross-coupling reaction to produce N-(Boc)-Allylglycine Methyl Ester, a closely related derivative.[10][11]
Workflow for the Synthesis of N-(Boc)-Allylglycine Methyl Ester
Materials:
-
Boc-L-Serine methyl ester
-
Triphenylphosphine
-
Imidazole
-
Iodine
-
Dichloromethane (DCM)
-
Activated Zinc dust
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine
-
Vinyl bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Iodination:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine and imidazole in dichloromethane.
-
Cool the solution to 0°C and add iodine portion-wise.
-
Add a solution of Boc-L-Serine methyl ester in dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[10]
-
-
Zinc Insertion and Cross-Coupling:
-
Activate zinc dust according to standard procedures.
-
To a suspension of activated zinc in anhydrous THF, add the iodoalanine derivative.
-
After completion of the zinc insertion, add Pd2(dba)3 and tri(o-tolyl)phosphine to the reaction mixture.
-
Cool the mixture to -78°C and add a solution of vinyl bromide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.[11]
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(Boc)-allylglycine methyl ester.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is readily incorporated into peptide chains using standard Boc-SPPS protocols.[5]
Workflow for Boc-SPPS using this compound
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of TFA in DCM (e.g., 50% TFA) for approximately 30 minutes.[5]
-
Washing and Neutralization: Wash the resin thoroughly with DCM and DMF. Neutralize the resin with a solution of DIEA in DMF (e.g., 10% DIEA).
-
Coupling: In a separate vial, pre-activate this compound (typically 2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate coupling.[5]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
The true value of this compound lies in its application as a versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. The allyl side chain provides a reactive handle for various chemical modifications, most notably for the creation of macrocyclic and "stapled" peptides.
Macrocyclic and Stapled Peptides
Macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, enhanced stability against proteolysis, and improved cell permeability. The allyl groups of two this compound residues (or one this compound and another appropriately functionalized amino acid) incorporated into a peptide chain can be linked together through ring-closing metathesis to form a hydrocarbon "staple".[12][13]
Logical Relationship of this compound in Stapled Peptide Synthesis
Targeting "Undruggable" Proteins in Oncology
A significant application of stapled peptides is in the inhibition of protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules. A prime example is the oncogenic protein KRAS.[14][15][16][17] Mutations in the KRAS gene are prevalent in many aggressive cancers, and the protein's smooth surface has made it a challenging target for drug development.
Macrocyclic and stapled peptides incorporating this compound and other non-natural amino acids have been designed to bind to KRAS and disrupt its interaction with downstream signaling partners, thereby inhibiting cancer cell proliferation.[14][17] These peptides can be engineered to have improved cell penetration and on-target activity.[14]
Another area of intense research is the development of stapled peptides that mimic the BH3 domain of pro-apoptotic proteins to inhibit anti-apoptotic proteins of the BCL-2 family, which are overexpressed in many cancers.[13][18] By restoring the natural process of apoptosis (programmed cell death), these stapled peptides represent a promising therapeutic strategy.
Conclusion
This compound has evolved from a specialized chemical reagent to an indispensable tool in the arsenal of medicinal chemists and drug developers. Its unique combination of a stable protecting group and a versatile reactive handle has been instrumental in advancing the field of peptide therapeutics. The ability to create conformationally constrained macrocyclic and stapled peptides using this compound has opened up new avenues for targeting previously intractable disease targets, particularly in oncology. As our understanding of complex biological pathways continues to grow, the strategic incorporation of this compound and other unnatural amino acids will undoubtedly play an increasingly vital role in the design and development of the next generation of precision medicines.
References
- 1. This compound | 170899-08-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-N-(Allyl)-Glycine | C10H17NO4 | CID 10330883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound CAS#: 170899-08-8 [m.chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. Stapled Peptides can open Routes to new Therapy Approaches for Multiple Diseases | Technology Networks [technologynetworks.com]
- 14. Non-cationic macrocyclic peptides with on-target cellular inhibition of KRAS signaling - American Chemical Society [acs.digitellinc.com]
- 15. Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Protected Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis and drug development, the strategic application of protecting groups is fundamental to achieving high purity and yield. The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone of this chemical strategy, particularly for the reversible masking of amine functionalities. This guide provides a comprehensive technical overview of Boc-protected amino acids, detailing their synthesis, deprotection, and application, with a focus on the underlying chemical principles and practical experimental methodologies.
The Boc group's popularity is rooted in its stability across a wide array of chemical conditions, coupled with its straightforward removal under mildly acidic environments, which preserves the integrity of the growing peptide chain.[1] While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become predominant in modern solid-phase peptide synthesis (SPPS), the Boc strategy remains highly relevant and advantageous for specific applications, including large-scale synthesis and the assembly of challenging peptide sequences.[][3]
Core Concepts of Boc Protection Chemistry
The tert-butyloxycarbonyl group is an acid-labile protecting group used to prevent the α-amino group of an amino acid from participating in unwanted reactions during peptide bond formation.[4] Its chemical properties make it an ideal tool in multi-step organic synthesis.
-
Stability : The Boc group is stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[][6]
-
Acid Lability : It is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), or hydrogen chloride (HCl).[7][8] This property forms the basis of its use in the Boc/Bzl (benzyl) protection scheme in SPPS.[9]
-
Orthogonality : In peptide synthesis, protecting groups are chosen to be "orthogonal," meaning they can be removed under distinct conditions without affecting other protecting groups. The Boc/Bzl strategy is considered a semi-orthogonal or "graduated acid lability" approach. The Nα-Boc group is removed with a moderate acid (e.g., TFA), while the more stable benzyl-based side-chain protecting groups require a much stronger acid, like hydrogen fluoride (HF), for cleavage.[9][10]
The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O). The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the N-Boc-protected amino acid. While the reaction can proceed without a base, bases like sodium hydroxide or triethylamine are often used to facilitate the process.[6]
Boc deprotection is an acid-catalyzed process. Strong acids like TFA protonate the carbonyl oxygen of the carbamate, which facilitates the elimination of a stable tert-butyl cation.[7][11] This cation can either be trapped by scavengers, deprotonate to form isobutylene gas, or potentially cause side reactions by alkylating nucleophilic residues like Tryptophan or Methionine.[8][9] The resulting unstable carbamic acid intermediate rapidly decomposes into carbon dioxide and the free amine, which is typically protonated under the acidic conditions to form an ammonium salt.[11]
Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc SPPS strategy involves the stepwise assembly of a peptide chain on an insoluble resin support.[12] The process is cyclical, with each cycle adding one amino acid residue. The core of the strategy is the differential acid lability between the temporary Nα-Boc group and the more permanent side-chain protecting groups.[12]
Common resins for Boc SPPS include:
-
Merrifield Resin : For synthesizing peptide acids.[13]
-
PAM Resin : Offers greater stability to the TFA deprotection steps, reducing peptide loss from the resin during synthesis.[13]
-
MBHA or BHA Resins : For synthesizing peptide amides.[12]
The general workflow for Boc-SPPS is illustrated below.
Data Presentation
Table 1: Comparative Analysis of Fmoc vs. Boc SPPS Strategies
While both methodologies can produce high-quality peptides, their core characteristics dictate their suitability for different applications.[10]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [] |
| Deprotection Reagent | Strong Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) | [][10] |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based | [10] |
| Final Cleavage Reagent | Very Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [10] |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal | [10][] |
| Typical Yield per Step | High, but can be affected by aggregation | >99% | [10] |
| Automation Friendliness | Less common in modern synthesizers | Highly amenable | [10] |
| Safety Considerations | Requires specialized equipment for HF | Avoids highly corrosive HF | [10] |
| Cost of Amino Acids | Generally less expensive | Can be more expensive | [][10] |
Table 2: Common Reagents and Conditions for Boc Deprotection
The selection of the deprotection reagent and conditions can be tailored to the substrate's sensitivity.
| Reagent | Solvent | Concentration | Typical Time | Purity/Yield | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 20-30 min | >95% | [13][15][16] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 3-4 M | 30-60 min | High | [8][15][17] |
| Trifluoroethanol (TFE) | TFE (as solvent) | N/A (Thermolytic) | 1-36 h (reflux) | 65-99% | [18] |
| Hexafluoroisopropanol (HFIP) | HFIP (as solvent) | N/A (Thermolytic) | 5 min - 1 h (microwave) | 91-98% | [18] |
| Oxalyl Chloride / MeOH | Methanol | ~3 equivalents | < 4 h | Good to Excellent | [17] |
| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | Stoichiometric | Varies | Good (for selective cleavage) | [8][19] |
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific amino acid, peptide sequence, and available laboratory equipment.
Protocol 1: Nα-Boc Protection of Glycine (Solution Phase)
This protocol describes a standard procedure for the Boc protection of an amino acid using Boc anhydride.[20][21]
Materials:
-
Glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of glycine in a 10% aqueous sodium carbonate solution (or 1M NaOH) in a reaction flask. Stir until fully dissolved.
-
Boc Protection: Cool the solution in an ice bath. Add a solution of 1.05 equivalents of (Boc)₂O dissolved in THF or dioxane dropwise over 30 minutes, maintaining the temperature at or below 20°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel. Wash with an organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
-
-
Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, Boc-Gly-OH, typically as a white solid.[20]
Protocol 2: Standard Boc SPPS Cycle
This protocol outlines the key steps for one cycle of amino acid addition during manual Boc-SPPS on a polystyrene-based resin (e.g., MBHA resin).[12]
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Nα-Boc protected amino acid (2-4 equivalents)
-
Coupling agent (e.g., HBTU, 2-4 equivalents)
Procedure (per gram of resin):
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel. Drain the solvent.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (10 mL/g). Agitate for 2 minutes and drain.[9]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Nα-Boc amino acid and the coupling agent (e.g., HBTU) in DMF.
-
Add this activation solution to the neutralized peptide-resin.
-
Add DIEA (2 equivalents relative to the amino acid) to initiate coupling.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 3: Cleavage of Peptide from Resin and Side-Chain Deprotection
This final step uses a very strong acid and requires specialized equipment and extreme caution, particularly when using Hydrogen Fluoride (HF).
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Cold diethyl ether
Procedure (General TFMSA Method):
-
Preparation: Place the dry peptide-resin in a suitable flask. Add scavengers such as thioanisole and ethanedithiol.[22]
-
Cleavage: Cool the flask in an ice bath. Add TFA and stir for 5-10 minutes. Slowly add TFMSA dropwise.[22]
-
Reaction: Allow the reaction to proceed for 1-2 hours at 0°C.
-
Precipitation: Carefully remove the acid mixture. Precipitate the crude peptide by adding the cleavage solution to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide multiple times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by RP-HPLC.[12]
References
- 1. benchchem.com [benchchem.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Boc-D-Allylglycine into synthetic peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This document outlines detailed experimental protocols, data on expected outcomes, and applications of the resulting allyl-containing peptides in research and drug development.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. D-amino acids, such as D-allylglycine, confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1] The allyl group of D-allylglycine serves as a versatile chemical handle for post-synthetic modifications, allowing for the creation of cyclic peptides, the attachment of payloads, or the introduction of probes for studying biological systems.[2][3] This document provides the necessary protocols and data to effectively utilize this compound in your research.
Data Presentation
The following tables summarize typical quantitative data expected during the SPPS of a model peptide containing a single this compound residue. These values are based on standard Boc-SPPS protocols and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Coupling Efficiency of this compound
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%)* |
| 1-5 | Standard Boc-AAs | HBTU/DIEA | 60 | >99 |
| 6 | This compound | HBTU/DIEA | 90 | ~98-99 |
| 7-10 | Standard Boc-AAs | HBTU/DIEA | 60 | >99 |
*Coupling efficiency is typically monitored qualitatively by the Kaiser test and can be quantified by HPLC analysis of a cleaved aliquot.
Table 2: Purity and Yield of a Model D-Allylglycine Containing Peptide
| Peptide Sequence | Resin | Cleavage Cocktail | Crude Purity (HPLC, 220 nm) | Isolated Yield (%) |
| Ac-Tyr-Gly-Gly-Phe-Leu-D-AllylGly -Arg-Arg-Ile-NH₂ | Rink Amide | TFA/TIS/H₂O (95:2.5:2.5) | ~85-90% | 20-30% |
Experimental Protocols
Detailed methodologies for the key steps in the solid-phase synthesis of a peptide containing this compound are provided below.
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol describes a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the peptide-resin (e.g., Rink Amide resin for C-terminal amides) in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[3]
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid and byproducts.
3. Neutralization:
-
Neutralize the N-terminal amine salt by treating the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[3]
-
Wash the resin with DCM (3x) to remove excess base.
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF) for 5-10 minutes.[3]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using the Kaiser test. A negative result (beads remain colorless or slightly yellow) indicates a complete reaction.[4]
5. Capping (Optional):
-
If the Kaiser test is positive after the initial coupling, a second coupling can be performed. Alternatively, any unreacted N-terminal amines can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.
6. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it under high vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing acid-sensitive residues like Trp or Met, a scavenger-containing cocktail is essential. A standard, low-odor cocktail is Reagent B.[4]
-
Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS).
-
-
Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualizations
Experimental Workflow for Boc-SPPS of a D-Allylglycine Containing Peptide
Caption: Boc-SPPS workflow for incorporating this compound.
Post-Synthetic Modification of D-Allylglycine for Studying GPCR Signaling
Peptides containing D-allylglycine can be modified post-synthesis to create probes for studying G-protein coupled receptor (GPCR) signaling. For instance, a fluorescent dye can be attached to the allyl group via a thiol-ene "click" reaction.[6] This labeled peptide can then be used to visualize its interaction with a GPCR, such as the Apelin Receptor (APJR), which is involved in cardiovascular regulation and is a target for drug discovery.[7][8]
Caption: Workflow for creating and using a fluorescent peptide probe.
Applications
The presence of the versatile allyl group in peptides synthesized with this compound opens up a wide range of applications in drug discovery and chemical biology.
-
Peptide Macrocyclization: The allyl group can be used for intramolecular cyclization, for example, through ring-closing metathesis or thiol-ene reactions.[2][9] Cyclic peptides often exhibit enhanced conformational stability, leading to increased receptor affinity and metabolic resistance.[2][10]
-
Bioconjugation: The allyl group serves as a "click" handle for the attachment of various molecules, including fluorescent dyes, radiolabels, polyethylene glycol (PEG), and cytotoxic drugs.[3][6] This allows for the development of targeted drug delivery systems and diagnostic agents.
-
Signaling Pathway Probes: As illustrated in the diagram above, peptides containing D-allylglycine can be functionalized to create probes for studying cellular signaling pathways. These probes can help in understanding receptor-ligand interactions and the downstream effects of peptide binding.[6][7]
Troubleshooting
Common issues encountered during the SPPS of peptides containing this compound and their potential solutions are outlined below.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling of this compound | Steric hindrance of the allyl group. | Increase coupling time to 2 hours. Consider using a more potent coupling reagent like HATU. Perform a double coupling. |
| Low Crude Purity | Formation of deletion peptides due to incomplete coupling or deprotection. Side reactions during cleavage. | Ensure complete coupling using the Kaiser test. Optimize deprotection time if necessary. Use an appropriate scavenger cocktail during cleavage to protect the allyl group and other sensitive residues. |
| Low Isolated Yield | Peptide aggregation during synthesis. Poor precipitation after cleavage. | If the sequence is hydrophobic, consider using a high-swelling resin. Ensure the diethyl ether used for precipitation is ice-cold. |
| Modification of Allyl Group During Cleavage | Strong acidic conditions of the cleavage cocktail. | While the allyl group is generally stable to TFA, for very sensitive applications, a milder cleavage protocol could be explored. However, for most purposes, standard TFA cocktails with scavengers are suitable. |
References
- 1. Synthetic applications of intramolecular thiol-ene "click" reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-D-Allylglycine in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. Boc-D-Allylglycine is a valuable building block in solid-phase peptide synthesis (SPPS) that introduces a versatile allyl group into the peptide backbone. This functional handle is orthogonal to standard Boc/Bzl and Fmoc protecting group strategies, allowing for a wide range of post-synthetic modifications.[1] These modifications can include peptide stapling, the introduction of labels, or the attachment of other functional moieties to improve stability, target affinity, and pharmacokinetic profiles.[1] This document provides a detailed protocol for the efficient incorporation of this compound into peptides using an automated synthesizer and subsequent post-synthetic modifications.
Key Applications of Allylglycine Incorporation
The presence of the allyl group on the D-allylglycine side chain opens up numerous possibilities for peptide engineering:
-
Peptide Macrocyclization: The formation of cyclic peptides through techniques like olefin metathesis can enhance conformational stability, receptor binding affinity, and resistance to enzymatic degradation.[1]
-
Cross-Metathesis: This reaction allows for the introduction of a wide array of functional groups, such as fluorescent probes, glycosides, or lipophilic chains, by reacting the allyl group with other olefins in the presence of a ruthenium catalyst.[1][2]
-
Thiol-ene "Click" Chemistry: The highly efficient and specific reaction between the allyl group and a thiol provides a straightforward method for conjugating various molecules to the peptide.[1][3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation
This protocol outlines the automated synthesis of a peptide containing this compound using a standard Boc-SPPS strategy on a peptide synthesizer.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for C-terminal amides)
-
Boc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol 82.5:5:5:5:2.5)
-
Cold diethyl ether
Instrumentation:
-
Automated Peptide Synthesizer
-
Lyophilizer
-
RP-HPLC system
-
Mass Spectrometer
Workflow for this compound Incorporation
Caption: Automated Boc-SPPS workflow for peptide synthesis incorporating this compound.
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in the reaction vessel of the peptide synthesizer for at least 30 minutes.[1]
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for 30 minutes.[1]
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the coupling step.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF to deprotonate the N-terminal amine. This is followed by washing with DMF.[1]
-
Coupling of Standard Amino Acids: For standard amino acids, pre-activate 2-4 equivalents of the Boc-amino acid with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Coupling of this compound: In a separate vial, pre-activate 2-4 equivalents of this compound with the coupling reagent and DIEA in DMF for 5-10 minutes. Add this solution to the resin and couple for 1-2 hours.[1]
-
Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Boc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide and purify it using RP-HPLC.[4][5]
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[6]
Protocol 2: Post-Synthetic Modification via Thiol-ene "Click" Chemistry
This protocol describes the modification of the allyl group of the incorporated D-allylglycine with a thiol-containing molecule.
Materials:
-
Allylglycine-containing peptide on resin
-
Thiol-containing molecule (e.g., cysteine-containing peptide, fluorescent probe with a thiol group)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., DMF or a mixture of DMF and water)
-
UV lamp (365 nm)
Workflow for Thiol-ene Click Chemistry
Caption: Workflow for the post-synthetic modification of an allylglycine-containing peptide via thiol-ene click chemistry.
Procedure:
-
Resin Preparation: Swell the resin-bound peptide containing D-allylglycine in DMF.
-
Reaction Mixture Preparation: Prepare a solution of the thiol-containing molecule (5-10 equivalents relative to the peptide) and the photoinitiator (0.1-0.5 equivalents) in DMF.
-
Reaction: Add the reaction mixture to the resin. Irradiate the mixture with a UV lamp at 365 nm for approximately 20-60 minutes at room temperature.[7] Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in Protocol 1.
Protocol 3: Post-Synthetic Modification via Olefin Metathesis
This protocol outlines a ring-closing metathesis as an example of modifying the allyl group. A similar approach can be used for cross-metathesis with another olefin.
Materials:
-
Peptide on resin containing two allyl-containing residues (for ring-closing) or one for cross-metathesis
-
Grubbs' catalyst (1st or 2nd generation)
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon source
Workflow for Olefin Metathesis
Caption: General workflow for on-resin olefin metathesis of an allylglycine-containing peptide.
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous DCE under an inert atmosphere (N₂ or Ar).
-
Catalyst Preparation: In a separate vial, dissolve Grubbs' catalyst (0.1-0.2 equivalents relative to the peptide) in anhydrous DCE to form a 10 mM solution.[8]
-
Reaction: Add the catalyst solution to the resin and shake the mixture at room temperature for 2-4 hours. The reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.[8][9]
-
Repeat Reaction (Optional): If the reaction is incomplete, filter off the catalyst solution and repeat the reaction with a fresh portion of the catalyst.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DCE and DCM to remove the catalyst.
-
Cleavage and Purification: Cleave the metathesized peptide from the resin and purify it as described in Protocol 1.
Data Presentation
The successful incorporation of this compound and subsequent modifications can be quantified by HPLC and mass spectrometry. The following tables provide expected results for a model peptide.
Table 1: Reagents for this compound Incorporation
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 4 | Amino acid building block |
| HBTU | 1.9 - 3.9 | Coupling reagent |
| DIEA | 4 - 8 | Base for neutralization and activation |
| 50% TFA in DCM | N/A | Boc deprotection |
| 10% DIEA in DMF | N/A | Neutralization |
Table 2: Typical Yield and Purity of a Model Heptapeptide Containing D-Allylglycine
| Peptide Sequence | Crude Yield (%) | Purity after RP-HPLC (%) | Observed Mass [M+H]⁺ | Expected Mass [M+H]⁺ |
| Ac-Tyr-Ala-Gly-D-AllylGly -Phe-Leu-Ser-NH₂ | 65-75 | >95 | 821.4 | 821.4 |
Table 3: Comparison of Post-Synthetic Modification Efficiency
| Modification Method | Reagents | Reaction Time | Expected Conversion (%) |
| Thiol-ene "Click" Chemistry | Cysteine, DMPA, UV (365 nm) | 20-60 min | >90 |
| Olefin Metathesis (Ring-Closing) | Grubbs' 1st Gen. Catalyst | 2-4 hours | 85-95 |
Troubleshooting and Potential Side Reactions
-
Incomplete Coupling: If coupling of this compound is incomplete, as determined by a positive Kaiser test, a double coupling strategy can be employed.
-
Side Reactions during Cleavage: The allyl group is generally stable to TFA. However, for peptides containing other sensitive residues like Cys, Met, or Trp, the use of a scavenger-containing cleavage cocktail like Reagent K is recommended to prevent side reactions.
-
Oxidation: The thioether linkage formed during thiol-ene chemistry can be susceptible to oxidation to the corresponding sulfoxide. This can be minimized by working under an inert atmosphere and using degassed solvents.
-
Catalyst Poisoning in Metathesis: The ruthenium catalyst used in olefin metathesis can be sensitive to air and moisture. Ensure all solvents and glassware are dry and the reaction is performed under an inert atmosphere.
Conclusion
The incorporation of this compound into peptides via automated solid-phase synthesis is a robust and efficient method for introducing a versatile functional handle. The orthogonality of the allyl group allows for a variety of post-synthetic modifications, including thiol-ene "click" chemistry and olefin metathesis. These modifications are invaluable tools for the development of novel peptide-based therapeutics and research probes with enhanced properties. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize and modify peptides containing D-allylglycine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Peptide Macrocyclization Using Boc-D-Allylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide macrocyclization is a powerful strategy in drug discovery and development to enhance the therapeutic potential of peptides. By constraining the peptide backbone, macrocyclization can lead to increased metabolic stability, improved receptor affinity and selectivity, and enhanced cell permeability. One versatile method for achieving this is through ring-closing metathesis (RCM), a Nobel Prize-winning reaction that forms a carbon-carbon double bond. The incorporation of the non-proteinogenic amino acid, Boc-D-Allylglycine, provides a convenient handle for RCM, allowing for the formation of well-defined cyclic peptide structures.
These application notes provide detailed protocols for the synthesis of macrocyclic peptides using this compound, covering solid-phase peptide synthesis (SPPS), on-resin and solution-phase macrocyclization, and purification.
Workflow for Peptide Macrocyclization using this compound
Synthesis of Stapled Peptides with Boc-D-Allylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Stapled peptides are a novel class of therapeutic molecules designed to mimic the alpha-helical structures crucial for mediating protein-protein interactions (PPIs). By introducing a synthetic brace, or "staple," these peptides exhibit enhanced structural stability, increased resistance to proteolytic degradation, and improved cell permeability compared to their linear counterparts. The incorporation of non-natural amino acids with olefinic side chains, such as Boc-D-Allylglycine, is a key strategy for creating these staples via ring-closing metathesis (RCM).
This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group is compatible with traditional Boc/Bzl synthesis strategies, and the allyl side chain provides a reactive handle for the subsequent stapling reaction. The use of the D-enantiomer can also contribute to increased proteolytic resistance of the final peptide. The allyl groups of two incorporated allylglycine residues, or one allylglycine and another olefin-containing amino acid, are covalently linked using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a hydrocarbon staple.
This technology has significant applications in drug discovery, particularly for targeting intracellular PPIs that were previously considered "undruggable." Stapled peptides have been successfully developed to inhibit interactions in key signaling pathways, including the p53-Mdm2 pathway, which is critical for tumor suppression, and the Grb2-Sos pathway, which is involved in receptor tyrosine kinase signaling.
Quantitative Data Summary
Coupling Efficiency of Boc-Amino Acids
The coupling efficiency in SPPS can be influenced by the specific amino acid being incorporated. While comprehensive comparative data for this compound is not extensively tabulated, the coupling of sterically unhindered amino acids like allylglycine is generally efficient. Difficult couplings are more commonly associated with sterically hindered amino acids (e.g., Val, Ile) or those prone to side reactions (e.g., His, Arg).[1] In-situ neutralization protocols can significantly improve the efficiency of chain assembly, especially for "difficult" sequences.[2]
| Amino Acid Type | Typical Coupling Efficiency (per step) | Notes |
| This compound | >99% | Generally efficient coupling. Monitoring with a Kaiser test is recommended. |
| Standard Boc-Amino Acids (e.g., Ala, Leu) | >99% | High coupling efficiency under standard conditions. |
| Sterically Hindered Boc-Amino Acids (e.g., Val, Ile) | 98-99% | May require double coupling or the use of more potent coupling reagents like HATU or HBTU. |
| Problematic Boc-Amino Acids (e.g., Arg(Tos), His(Dnp)) | Variable | Prone to side reactions; may require specific coupling strategies and scavengers.[1] |
Comparison of Grubbs Catalysts for Ring-Closing Metathesis (RCM)
The choice of catalyst is critical for the efficiency of the RCM reaction. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are commonly used for on-resin peptide stapling and generally offer higher activity and stability than the first-generation catalyst (G-I).[3][4]
| Catalyst | Typical Loading (mol%) | Temperature (°C) | Yield/Conversion | Key Characteristics |
| Grubbs I (G-I) | 10-20 | 25-45 | Moderate to Good | Lower activity, sensitive to air and moisture. |
| Grubbs II (G-II) | 5-15 | 40-60 | Good to Excellent | Higher activity and better functional group tolerance. Activity can be temperature-dependent.[3] |
| Hoveyda-Grubbs II (HG-II) | 5-15 | 40-80 | Excellent | High activity and thermal stability. Often provides high conversion rates.[3] |
Yields are highly dependent on the peptide sequence, solvent, and reaction time.
Purification and Final Yield
After cleavage from the resin, crude stapled peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final purity and yield are sequence-dependent.
| Parameter | Typical Range | Notes |
| Crude Purity (post-cleavage) | 50-80% | Dependent on the efficiency of the SPPS and RCM steps. |
| Purity after single RP-HPLC run | >95% | Achievable with optimized gradients.[5] |
| Overall Isolated Yield | 5-30% | Based on the initial resin loading. Varies significantly with peptide length and sequence. |
Signaling Pathways and Experimental Workflows
p53-Mdm2 Signaling Pathway
Caption: The p53-Mdm2 signaling pathway and the inhibitory action of a stapled peptide.
Grb2-Sos Signaling Pathway
Caption: The Grb2-Sos signaling pathway and the inhibitory action of a stapled peptide.
Experimental Workflow for Stapled Peptide Synthesis
Caption: A generalized experimental workflow for the synthesis of stapled peptides.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a manual Boc-SPPS procedure on a 0.1 mmol scale using MBHA resin for a C-terminal amide.
Materials:
-
MBHA (methylbenzhydrylamine) resin
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM), HPLC grade
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Isopropyl alcohol (IPA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Add the MBHA resin (0.1 mmol) to the reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Swell the resin in DCM (5 mL) for 30 minutes with gentle agitation. Drain the DCM.
-
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the neutralization step once more.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
-
Amino Acid Coupling (for standard amino acids and this compound):
-
In a separate vial, dissolve the Boc-protected amino acid (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in 2 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq) to the vial to activate the amino acid. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a few resin beads to check for reaction completion. A yellow/colorless result indicates a complete coupling. If the beads are blue/purple, the coupling is incomplete and should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Peptide Chain Elongation:
-
Repeat steps 2-5 for each amino acid in the peptide sequence, including the two or more this compound residues required for stapling.
-
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the on-resin cyclization of the linear peptide containing two allylglycine residues.
Materials:
-
Peptide-resin from Protocol 1
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Resin Preparation:
-
After the final amino acid coupling and washing, wash the peptide-resin with DCM (5 x 5 mL) to remove any residual DMF.
-
Swell the resin in anhydrous DCE (5 mL) for 20 minutes.
-
-
Catalyst Solution Preparation:
-
In a separate vial, dissolve the Grubbs or Hoveyda-Grubbs catalyst (0.015 mmol, 0.15 eq based on resin loading) in anhydrous DCE to make a ~10 mM solution.[3]
-
Degas the catalyst solution by bubbling with nitrogen or argon for 10 minutes.
-
-
Metathesis Reaction:
-
Drain the DCE from the swollen resin.
-
Add the degassed catalyst solution to the peptide-resin.
-
Seal the reaction vessel and agitate the mixture at 40-50°C for 2-4 hours. The reaction can be performed under an inert atmosphere.
-
Drain the catalyst solution.
-
To ensure complete cyclization, repeat the catalyst addition and reaction (steps 2 and 3) one more time.[3]
-
-
Washing:
-
Wash the resin thoroughly with DCE (3 x 5 mL) and DCM (5 x 5 mL) to remove the catalyst and byproducts.[3]
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the stapled peptide from the resin and the removal of side-chain protecting groups using a "low-high" HF procedure, which is standard for Boc/Bzl chemistry. Caution: Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Materials:
-
Stapled peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
Anisole
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
"Low HF" Deprotection:
-
Place the dried peptide-resin (~0.1 mmol) in the reaction vessel of the HF apparatus.
-
Add p-cresol (1 mL) and DMS (6.5 mL) as scavengers.
-
Cool the vessel to 0°C.
-
Condense anhydrous HF (2.5 mL) into the vessel.
-
Stir the mixture at 0°C for 2 hours.[8]
-
Remove the HF and DMS by vacuum distillation.
-
-
"High HF" Cleavage:
-
To the remaining resin and scavengers, add anisole (1 mL).
-
Cool the vessel to 0°C.
-
Condense anhydrous HF (9 mL) into the vessel.
-
Stir the mixture at 0°C for 1 hour.[8]
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Washing:
-
Wash the resin residue with cold diethyl ether to precipitate the crude peptide.
-
Filter the peptide precipitate and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Purification and Analysis
This protocol describes the purification of the crude stapled peptide by RP-HPLC.
Materials:
-
Crude stapled peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
TFA
-
Preparative and analytical C18 RP-HPLC columns
-
Lyophilizer
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
-
Analytical HPLC:
-
Inject a small aliquot of the crude peptide onto an analytical C18 column to determine the retention time of the product and assess purity.
-
Use a standard gradient, for example, 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.
-
-
Preparative HPLC:
-
Inject the dissolved crude peptide onto a preparative C18 column.
-
Run a shallow gradient centered around the elution time determined from the analytical run to optimize separation.[9]
-
Collect fractions corresponding to the main product peak.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity (typically >95%).[9]
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the pure stapled peptide as a white, fluffy powder.
-
-
Final Analysis:
-
Confirm the identity and purity of the final product by LC-MS. The observed mass should correspond to the calculated molecular weight of the stapled peptide.
-
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Synthesis of Hydrogen-Bond Surrogate Helices: Surprising Effects of Microwave Heating on the Activity of Grubbs Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renyi.hu [renyi.hu]
- 6. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Suzuki and Heck Coupling of Boc-D-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions involving N-Boc-D-allylglycine. The methodologies outlined below are designed to facilitate the synthesis of novel unnatural amino acids, which are critical building blocks in modern drug discovery and development.
Introduction
The introduction of aryl and vinyl moieties into amino acid scaffolds is a powerful strategy for creating diverse and structurally complex molecules with potential therapeutic applications. N-Boc-D-allylglycine is a versatile starting material for such transformations due to the presence of a terminal alkene that can participate in various cross-coupling reactions. The Suzuki-Miyaura and Heck couplings, both cornerstone reactions in C-C bond formation, offer reliable pathways to functionalize Boc-D-allylglycine.
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For substrates like this compound, this often proceeds via a two-step sequence involving hydroboration of the allyl group followed by the cross-coupling reaction.
The Heck coupling facilitates the reaction of an unsaturated halide with an alkene, catalyzed by a palladium species. This reaction offers a more direct route to the arylation or vinylation of the terminal carbon of the allyl group in this compound.
These notes will provide generalized protocols based on established methodologies for similar substrates, as direct, optimized protocols for this compound are not extensively detailed in a single source. Researchers are encouraged to optimize the described conditions for their specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol for this compound Derivatives
The Suzuki-Miyaura coupling of this compound is most effectively carried out as a two-step, one-pot procedure involving an initial hydroboration of the terminal alkene followed by the palladium-catalyzed cross-coupling with an aryl or vinyl halide.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow for this compound.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-Boc-D-allylglycine
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Aryl or vinyl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Degassed water
Procedure:
-
Hydroboration:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-D-allylglycine (1.0 equiv) in anhydrous THF.
-
Add a solution of 9-BBN (1.1 equiv) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Suzuki-Miyaura Coupling:
-
To the flask containing the in-situ generated organoborane, add the aryl or vinyl halide (1.2 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃, 3.0 equiv).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
-
Quantitative Data for Suzuki-Miyaura Type Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ (5) | K₂CO₃ | THF/H₂O | 85 | 75-85 |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 70-80 |
| 3 | 3-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 65-75 |
| 4 | 4-Vinyl-bromobenzene | Pd(dppf)Cl₂ (5) | K₂CO₃ | THF/H₂O | 85 | 70-80 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Heck Coupling Protocol for this compound
The Heck coupling provides a more direct method for the arylation or vinylation of this compound, reacting the terminal alkene directly with an organohalide.
Experimental Workflow: Heck Coupling
Caption: Heck coupling workflow for this compound.
Detailed Protocol: Heck Coupling
Materials:
-
N-Boc-D-allylglycine
-
Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., P(o-tolyl)₃, 0.10 equiv).
-
Add N-Boc-D-allylglycine (1.0 equiv), the aryl or vinyl halide (1.2 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Add the anhydrous solvent (e.g., DMF).
-
-
Reaction Execution:
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-48 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Heck Type Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 60-75 |
| 2 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | 80 | 55-70 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 110 | 65-80 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | DMF | 120 | 50-65 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols: Thiol-Ene Click Chemistry with Boc-D-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a powerful and versatile tool in bioconjugation, materials science, and pharmaceutical development. This reaction, which proceeds via a radical-mediated addition of a thiol to an alkene, offers high efficiency, selectivity, and tolerance to a wide range of functional groups, often under mild, biocompatible conditions. The incorporation of the non-canonical amino acid, Boc-D-allylglycine, into peptides and other molecules provides a valuable handle for post-synthetic modifications. The allyl group is amenable to thiol-ene reactions, allowing for the introduction of diverse functionalities to enhance stability, modulate biological activity, or attach probes for imaging and diagnostics.[1]
These application notes provide a comprehensive overview and detailed protocols for performing thiol-ene click chemistry with this compound. The information is intended to guide researchers in utilizing this robust methodology for the synthesis of novel amino acid derivatives, modified peptides, and other biomolecules relevant to drug discovery and development.
Reaction Mechanism and Principles
The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition. The photoinitiated radical-based pathway is most commonly employed for non-activated alkenes like the allyl group of this compound. This process involves three key steps:
-
Initiation: A photoinitiator, upon exposure to UV light, generates a radical species. This radical then abstracts a hydrogen atom from a thiol (R-SH), forming a highly reactive thiyl radical (R-S•).
-
Propagation: The thiyl radical adds to the alkene of the this compound in an anti-Markovnikov fashion, resulting in a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.
-
Termination: The reaction ceases when two radicals combine.
This radical-mediated process is highly efficient and can be conducted under mild conditions, making it suitable for complex and sensitive molecules.[2]
Applications in Research and Drug Development
The thioether-containing amino acid derivatives synthesized via the thiol-ene reaction with this compound have a broad range of applications:
-
Peptide Modification and Stapling: The introduction of functionalized thioethers can be used to create stapled peptides with constrained conformations, leading to increased alpha-helicity, improved proteolytic stability, and enhanced binding affinity to target proteins.
-
Synthesis of Novel Amino Acid Building Blocks: A wide variety of thiols can be employed, allowing for the creation of a diverse library of unnatural amino acid derivatives with unique side-chain functionalities for incorporation into peptides or other small molecules.[2]
-
Bioconjugation: The allyl group serves as a versatile handle for attaching various moieties, such as fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, or drug payloads to peptides and proteins.
-
Drug Delivery: Modification of peptides with lipophilic or hydrophilic thioether side chains can improve their pharmacokinetic properties, such as solubility, membrane permeability, and in vivo stability.
Quantitative Data Summary
The photoinitiated thiol-ene reaction between this compound and a variety of thiols generally proceeds with high efficiency. The following table summarizes representative yields for this reaction with different classes of thiols, as reported in the literature.
| Thiol Reactant Class | Specific Example | Solvent | Initiator | Reported Yield (%) |
| Alkane Thiols | 1-Dodecanethiol | Ethanol | DMPA | >90 |
| Alcohol-containing Thiols | 2-Mercaptoethanol | Ethanol | DMPA | >90 |
| Carboxylic Acid-containing Thiols | 3-Mercaptopropionic acid | Ethanol | DMPA | >90 |
| Amine-containing Thiols | 2-Aminoethanethiol | Ethanol | DMPA | >90 |
| Silane-containing Thiols | (3-Mercaptopropyl)trimethoxysilane | Ethanol | DMPA | >90 |
| Thioacid | Thioacetic acid | Ethanol | DMPA | >90 |
| Amino Acid Derivatives | Boc-L-Cysteine methyl ester | Ethanol | DMPA | >90 |
Note: The yields are reported as greater than 90% based on literature describing the reaction of Boc-protected allylglycine with a range of thiols under UV irradiation in ethanol. Specific yields may vary depending on the exact reaction conditions and the nature of the thiol.[2]
Experimental Protocols
Protocol 1: General Procedure for Photoinitiated Thiol-Ene Reaction in Solution
This protocol describes a general method for the reaction of this compound with a thiol in solution under UV irradiation.
Materials:
-
This compound
-
Thiol of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., Ethanol, Methanol, Dichloromethane, or N,N-Dimethylformamide)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
UV lamp (e.g., 365 nm)
-
Stirring plate and stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the thiol (1.1-1.5 equivalents) in the chosen anhydrous solvent. The concentration should be in the range of 0.1-0.5 M.
-
Add the photoinitiator, DMPA (0.1-0.2 equivalents), to the solution.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it under a UV lamp. Ensure the vessel is positioned for uniform irradiation.
-
Irradiate the reaction mixture with UV light at room temperature with stirring. The reaction time can vary from 30 minutes to a few hours, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioether product.
Protocol 2: On-Resin Thiol-Ene Reaction for Peptide Modification
This protocol is adapted for the modification of a peptide containing a this compound residue while still attached to a solid support.
Materials:
-
Peptide-resin containing a this compound residue
-
Thiol of interest
-
Photoinitiator (e.g., 4-methoxyacetophenone (MAP) and 2-hydroxy-1-[4-(2-hydroxyethoxy)-phenyl]-2-methyl-1-propanone (Irgacure 2959) or DMPA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker
-
UV lamp (e.g., 365 nm)
-
Nitrogen or Argon source
Procedure:
-
Swell the peptide-resin in anhydrous DMF for 30-60 minutes in an SPPS reaction vessel.
-
Drain the DMF and add a solution of the thiol (5-10 equivalents) and the photoinitiator(s) (e.g., 0.5 equivalents of MAP and 0.5 equivalents of Irgacure 2959) in anhydrous DMF.
-
Degas the suspension by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the vessel and place it on a shaker under a UV lamp.
-
Irradiate the mixture for 1-4 hours with continuous shaking.
-
After the reaction is complete, drain the solution and wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.
-
Dry the resin under vacuum.
-
The modified peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., a mixture of trifluoroacetic acid, water, and triisopropylsilane).
-
The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: General workflow for solution-phase thiol-ene reaction.
Caption: Role of thiol-ene chemistry in drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-D-Allylglycine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids, such as Boc-D-Allylglycine, into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, modified functionality, and improved pharmacological profiles. The allyl group provides a versatile handle for post-synthetic modifications, while the tert-butyloxycarbonyl (Boc) protecting group is crucial during synthesis.[1][2] Following solid-phase peptide synthesis (SPPS), the crude peptide product is a heterogeneous mixture containing the desired peptide along with various impurities like deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[3][4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of such synthetic peptides due to its high resolving power and compatibility with mass spectrometry.[3][5][6]
This application note provides a detailed protocol for the purification of a model peptide containing this compound using RP-HPLC. It outlines the experimental workflow, from crude sample preparation to lyophilization of the purified product, and presents the expected quantitative data in a structured format.
Experimental Workflow
The overall workflow for the purification of a peptide containing this compound is depicted below. The process begins with the cleavage of the peptide from the solid-phase resin, followed by precipitation and preparation of the crude sample for HPLC. The sample is then injected into a preparative RP-HPLC system for purification. Fractions are collected and analyzed for purity, and the fractions containing the pure product are pooled and lyophilized.
Caption: Workflow for the purification of peptides containing this compound.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC System with UV Detector |
| Column | C18 Silica, 10 µm, 300 Å |
| Column Dimensions | 21.2 x 250 mm |
| Flow Rate | 18.0 mL/min |
| Detection Wavelength | 220 nm[4] |
| Column Temperature | 35-40°C[7] |
Table 2: Mobile Phase Composition and Gradient Program
| Mobile Phase | Composition |
| A | 0.1% Trifluoroacetic Acid (TFA) in Water[3][] |
| B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[3][] |
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 5 | 20 |
| 50 | 60 |
| 55 | 95 |
| 60 | 95 |
| 61 | 20 |
| 70 | 20 |
Table 3: Representative Purification Results for a Model Peptide
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Yield (%) |
| Crude Product | 18.5 (Main Peak) | 65.2 | ~65% | N/A |
| Purified Fractions (Pooled) | 18.6 | 98.7 | >98% | 35% |
| Impurity 1 (Deletion Seq.) | 16.2 | 12.5 (in crude) | <0.1% | N/A |
| Impurity 2 (t-butyl adduct) | 20.1 | 8.3 (in crude) | <0.1% | N/A |
Experimental Protocols
1. Crude Peptide Preparation
Following solid-phase peptide synthesis, the peptide is cleaved from the resin. The Boc protecting group is known to be labile under acidic conditions, which is utilized during the cleavage process, typically with a high concentration of trifluoroacetic acid (TFA).[9][10]
-
Cleavage: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. The scavengers are added to prevent the reattachment of cationic species generated during deprotection to sensitive residues.[11]
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether two to three times to remove residual scavengers and cleavage by-products.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B or another solvent in which the peptide is soluble (e.g., aqueous acetic acid). Ensure the sample is fully dissolved.
-
Filtration: Filter the dissolved crude peptide solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Purification Protocol
-
System Equilibration: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase conditions (20% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the concentration of the crude peptide solution and the loading capacity of the column.
-
Gradient Elution: Initiate the gradient program as detailed in Table 2. The gradient gradually increases the concentration of acetonitrile, which increases the elution strength and separates the peptide from more and less hydrophobic impurities.[3]
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm. Fractions corresponding to the main peak, which represents the target peptide, should be collected in separate tubes.
3. Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC system to determine the purity of each fraction. A faster gradient on an analytical C18 column is typically used for this purpose.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution containing the purified peptide and lyophilize (freeze-dry) to obtain the final product as a fluffy, white powder. The peptide is typically obtained as a TFA salt due to the mobile phase used.[4]
-
Final Quality Control: The final product should be characterized to confirm its identity and purity using methods such as analytical HPLC and mass spectrometry (e.g., ESI-MS).[12][13]
Troubleshooting and Considerations
-
Peak Tailing/Broadening: Poor peak shape can result from column degradation, sample overload, or inappropriate mobile phase pH. The use of TFA as an ion-pairing reagent is crucial for good peak shape for peptides.[6][]
-
Stability of this compound: While the Boc group is removed during the final cleavage, if a peptide containing an N-terminal this compound is being analyzed without prior cleavage, care must be taken to avoid acidic conditions that could cause premature deprotection on the column.
-
Method Optimization: The gradient profile may need to be optimized depending on the specific peptide sequence. A shallower gradient around the elution time of the target peptide can improve the resolution from closely eluting impurities.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Boc Protected Compounds [cn.bzchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. almacgroup.com [almacgroup.com]
Analytical Techniques for Characterizing Boc-D-Allylglycine Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide structures is a powerful strategy in modern drug discovery and development. Boc-D-Allylglycine, a non-proteinogenic amino acid, offers a unique chemical handle—the allyl group—for post-translational modifications, such as stapling, pegylation, or the attachment of payloads. The tert-butyloxycarbonyl (Boc) protecting group is commonly used during solid-phase peptide synthesis (SPPS).[1] Accurate and comprehensive characterization of peptides containing this compound is crucial to ensure identity, purity, and quality. This document provides detailed application notes and protocols for the key analytical techniques used to characterize these modified peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for assessing the purity of synthetic peptides and for their purification.[2] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.
Application Note:
RP-HPLC is highly effective for separating the target this compound peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities.[3] The hydrophobicity of the Boc group and the allyl side chain will influence the peptide's retention time. A gradient elution with increasing organic solvent concentration is typically employed. For purity analysis, UV detection at 214 nm (peptide backbone) and 280 nm (for aromatic residues, if present) is standard.[3]
Experimental Protocol: Analytical RP-HPLC
Objective: To determine the purity of a crude this compound peptide.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Data acquisition and analysis software.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A or a mixture of water and acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the sample diluent to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 65 27 95 29 95 30 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: Illustrative HPLC Purity Data
Table 1: HPLC Analysis of a Model this compound Hexapeptide (Boc-D-Allylglycyl-Ala-Val-Leu-Ile-Gly)
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 2.1 | Impurity (e.g., Deletion Sequence) |
| 2 | 15.8 | 96.5 | Target Peptide |
| 3 | 17.2 | 1.4 | Impurity (e.g., Incomplete Deprotection) |
| Total | 100.0 |
Experimental Workflow for HPLC Analysis
References
Applications of Boc-D-Allylglycine in Drug Discovery: Crafting Next-Generation Therapeutics
Introduction: The incorporation of unnatural amino acids (UAAs) into peptide-based drug candidates represents a paradigm shift in medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the diverse array of UAAs, Boc-D-Allylglycine has emerged as a versatile building block, particularly in the synthesis of conformationally constrained peptides like stapled and macrocyclic peptides. The strategic placement of the allyl side chain provides a chemical handle for intramolecular cross-linking, enabling the design of potent and cell-permeable inhibitors of challenging drug targets, including protein-protein interactions (PPIs).
This application note provides a comprehensive overview of the utility of this compound and its analogs in drug discovery, with a focus on the synthesis of stapled peptides. Detailed protocols for solid-phase peptide synthesis (SPPS) and subsequent ring-closing metathesis (RCM) are provided, alongside quantitative data for a prominent example of a stapled peptide inhibitor.
Key Applications of this compound
The primary application of this compound in drug discovery is as a precursor for generating hydrocarbon-stapled peptides. The allyl group serves as a reactive moiety for ruthenium-catalyzed ring-closing metathesis (RCM), which creates a covalent, all-hydrocarbon bridge between two amino acid side chains within a peptide. This "staple" confers several advantageous properties:
-
Enhanced α-Helicity: The hydrocarbon staple reinforces the α-helical conformation of the peptide, which is often the bioactive conformation for interacting with target proteins.
-
Increased Proteolytic Resistance: The constrained structure and the unnatural amino acid linkage provide steric hindrance against enzymatic degradation, thereby increasing the peptide's half-life in vivo.
-
Improved Cell Permeability: The introduction of the hydrophobic staple can enhance the peptide's ability to penetrate cell membranes and engage intracellular targets.
-
Modulation of Protein-Protein Interactions (PPIs): Stapled peptides have proven to be highly effective in disrupting PPIs, which are often characterized by large and shallow binding surfaces that are challenging for small molecules to target.
Prominent therapeutic areas where stapled peptides synthesized using olefin-containing amino acids like this compound are being explored include oncology, infectious diseases, and metabolic disorders.
Case Study: Stapled Peptides Targeting the p53-MDM2/MDMX Interaction
A prime example of the successful application of this technology is the development of stapled peptide inhibitors of the p53-MDM2/MDMX interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the negative regulators MDM2 and MDMX. Disrupting this interaction can reactivate p53 and trigger tumor cell death.
Stapled peptides have been designed to mimic the α-helical domain of p53 that binds to MDM2 and MDMX. One such potent dual inhibitor is ATSP-7041 . While the specific unnatural amino acids used in ATSP-7041 are α-methylated variants (Fmoc-S5-OH and Fmoc-R8-OH), the synthetic strategy involving SPPS followed by RCM is directly analogous to peptides synthesized using this compound.
Quantitative Data for ATSP-7041
| Parameter | Value | Target Protein | Assay Method |
| Binding Affinity (Ki) | 8.2 nM | MDM2 | Fluorescence Polarization |
| 5.2 nM | MDMX | Fluorescence Polarization | |
| IC50 | 0.81 µM | OATP1B1 | In vitro transport inhibition |
| α-Helicity | 70% | - | Circular Dichroism (CD) |
Data sourced from multiple studies to provide a comprehensive overview.[1][2]
Experimental Protocols
The synthesis of stapled peptides using this compound or its analogs typically involves two main stages: solid-phase peptide synthesis (SPPS) of the linear peptide precursor, followed by on-resin ring-closing metathesis (RCM) to form the hydrocarbon staple.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual solid-phase synthesis for incorporating this compound into a peptide chain using Boc chemistry.
Materials:
-
Rink Amide resin
-
Boc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Piperidine (for Fmoc chemistry alternative)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF, followed by washing with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (e.g., this compound) (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours to facilitate coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
N-terminal Modification (Optional): After the final amino acid is coupled, the N-terminus can be acetylated using acetic anhydride and DIEA in DMF.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of the resin-bound linear peptide containing two allyl-bearing residues.
Materials:
-
Resin-bound linear peptide
-
1,2-Dichloroethane (DCE), anhydrous
-
Grubbs' second-generation catalyst or Hoveyda-Grubbs' second-generation catalyst
-
Nitrogen or Argon gas
Procedure:
-
Resin Preparation: Wash the resin-bound peptide with DCM and then with anhydrous DCE.
-
Metathesis Reaction:
-
Suspend the resin in anhydrous DCE under an inert atmosphere (Nitrogen or Argon).
-
Add the Grubbs' or Hoveyda-Grubbs' catalyst (typically 10-20 mol% relative to the peptide).
-
Heat the reaction mixture to 40-50°C and shake for 2-8 hours. The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
-
Catalyst Removal: After the reaction is complete, wash the resin extensively with DCE, DMF, and DCM to remove the ruthenium catalyst and byproducts.
Protocol 3: Peptide Cleavage and Purification
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, and decant the ether.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final stapled peptide as a white powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of stapled peptides.
Caption: The p53-MDM2/MDMX signaling pathway and its modulation by stapled peptides.
Conclusion
This compound and related olefin-bearing unnatural amino acids are indispensable tools in modern drug discovery, enabling the synthesis of conformationally constrained peptides with enhanced therapeutic properties. The application of these building blocks in the creation of stapled peptides has led to the development of potent inhibitors for previously "undruggable" targets, such as protein-protein interactions. The detailed protocols and the case study of ATSP-7041 provided herein serve as a guide for researchers and drug development professionals to harness the power of this technology in their own research endeavors, paving the way for the discovery of novel and effective peptide-based therapeutics.
References
The Strategic Application of Boc-D-Allylglycine in the Synthesis of Potent Enzyme Inhibitors
For Immediate Release
Shanghai, China – December 28, 2025 – The non-proteinogenic amino acid, N-α-tert-Butoxycarbonyl-D-allylglycine (Boc-D-Allylglycine), is a critical building block in contemporary medicinal chemistry, particularly in the rational design and synthesis of targeted enzyme inhibitors. Its unique structural features, including the versatile allyl group and the chiral D-configuration, offer synthetic chemists a powerful tool to develop novel therapeutics for a range of diseases, from parasitic infections to viral illnesses. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of enzyme inhibitors, with a focus on trypanosomal cysteine proteases and the Hepatitis C Virus (HCV) NS3/4A protease.
Introduction to this compound in Inhibitor Design
This compound serves as a cornerstone in the synthesis of peptidomimetic and macrocyclic enzyme inhibitors. The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The D-configuration can enhance the metabolic stability of the resulting peptide-based inhibitors by rendering them less susceptible to degradation by endogenous proteases.
The most significant feature of this compound is its allyl side chain. This functional group acts as a versatile chemical handle for a variety of transformations, including:
-
Olefin Metathesis: The allyl group is amenable to ring-closing metathesis (RCM), a powerful reaction for the synthesis of macrocyclic inhibitors. Macrocyclization can pre-organize the inhibitor into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target enzyme.
-
Michael Addition: The allyl group can be readily converted into a vinyl sulfone moiety, which acts as a Michael acceptor. This electrophilic "warhead" can form a covalent bond with a nucleophilic residue, such as a cysteine in the active site of a protease, leading to potent and irreversible inhibition.
-
Functionalization: The double bond of the allyl group can be subjected to various chemical modifications to introduce other pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR).
Application Note 1: Synthesis of Macrocyclic Inhibitors for Trypanosomal Cysteine Proteases
Target Enzymes: Cruzain (from Trypanosoma cruzi) and Rhodesain (from Trypanosoma brucei rhodesiense).
Therapeutic Area: Chagas disease and Human African Trypanosomiasis (Sleeping Sickness).
Rationale: Cruzain and rhodesain are essential cysteine proteases for the survival, replication, and pathogenesis of these parasites.[1][2][3] Their inhibition presents a promising therapeutic strategy. The synthesis of macrocyclic inhibitors can lead to compounds with improved potency and selectivity.[4]
Synthetic Strategy: The synthesis of macrocyclic vinyl sulfone inhibitors can be achieved through a multi-step process that utilizes this compound as a key building block for the P1 residue (the amino acid residue at the cleavage site of the substrate). The allyl group is used for a ring-closing metathesis reaction to form the macrocycle, and is later converted to the vinyl sulfone warhead.
Application Note 2: Synthesis of Irreversible Inhibitors for HCV NS3/4A Protease
Target Enzyme: Hepatitis C Virus NS3/4A Protease.
Therapeutic Area: Hepatitis C.
Rationale: The NS3/4A serine protease is essential for the replication of the Hepatitis C virus by processing the viral polyprotein into functional non-structural proteins.[5] Inhibitors of this enzyme are a cornerstone of modern anti-HCV therapy. The incorporation of a reactive group, derivable from an allylglycine precursor, can lead to irreversible inhibition and sustained antiviral activity.
Synthetic Strategy: A solid-phase peptide synthesis (SPPS) approach can be employed to construct a peptidyl inhibitor. This compound can be incorporated into the peptide sequence, and the allyl group can be subsequently modified to a vinyl sulfone or another suitable Michael acceptor to target the active site serine residue of the protease.
Quantitative Data Summary
The following tables summarize the inhibitory activities of compounds synthesized using allylglycine-based strategies against their respective target enzymes.
Table 1: Inhibitory Activity of Macrocyclic Vinyl Sulfone Inhibitors against Trypanosomal Cysteine Proteases
| Compound | Target Enzyme | IC50 (nM)[4] |
| Macrocycle 4 | Cruzain | >10,000 |
| Rhodesain | >10,000 | |
| Macrocycle 5 | Cruzain | 1,200 |
| Rhodesain | 2,800 | |
| K11777 (Acyclic control) | Cruzain | 15 |
| Rhodesain | 20 |
Table 2: Antiviral Activity of Tryptophan-Derived HCV NS3/4A Protease Inhibitors (for comparative purposes)
| Compound | Target | EC50 (µM)[1] |
| Compound 21 | HCV (replicon assay) | 1.8 |
| Compound 22 | HCV (replicon assay) | 0.64 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidyl Vinyl Sulfone Inhibitor
This protocol describes a general method for the solid-phase synthesis of a peptidyl vinyl sulfone, which can be adapted for the synthesis of inhibitors for both trypanosomal and HCV proteases.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including Fmoc-D-Allylglycine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Appropriate vinyl sulfone precursor for the "warhead"
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the first Fmoc-protected amino acid (e.g., Fmoc-Leucine) and diisopropylethylamine (DIPEA) in DCM and shake for 1-2 hours. Cap any remaining reactive sites with a mixture of DCM/Methanol/DIPEA.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-D-Allylglycine) with DIC and HOBt in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Coupling of the Vinyl Sulfone Moiety: After the final Fmoc deprotection, couple the appropriate vinyl sulfone precursor to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 values of the synthesized inhibitors.
Materials:
-
Purified recombinant enzyme (Cruzain, Rhodesain, or HCV NS3/4A protease)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cysteine proteases)
-
Assay buffer (specific to the enzyme)
-
Synthesized inhibitor stock solution in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Incubation: In a 96-well plate, add the enzyme solution to each well, followed by the diluted inhibitor solutions (or DMSO for control). Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]
Application Notes and Protocols for Fluorescent Labeling of Peptides using Boc-D-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent probes into peptides is a powerful tool for studying peptide structure, function, and localization. The use of unnatural amino acids with bioorthogonal functionalities provides a precise method for introducing such labels. Boc-D-Allylglycine is a valuable building block in solid-phase peptide synthesis (SPPS) that allows for the introduction of a terminal alkene group into a peptide sequence. This allyl group serves as a versatile handle for post-synthetic modification, most notably through the highly efficient and specific radical-mediated thiol-ene "click" reaction.[1][2] This approach enables the covalent attachment of a wide variety of thiol-containing fluorescent dyes under mild, biocompatible conditions.[2][3][4]
These application notes provide detailed protocols for the incorporation of this compound into peptides via Boc-SPPS and the subsequent fluorescent labeling using a photochemical thiol-ene reaction.
Core Principles
The overall strategy involves two key stages:
-
Peptide Synthesis: The peptide of interest is synthesized on a solid support using Boc-SPPS, with this compound incorporated at the desired position. The Boc/Bzl protection scheme is often employed, where the Nα-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, and side-chain functional groups are protected by more acid-stable groups like benzyl ethers.[5] The Boc group is removed at each cycle with a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[5][6]
-
Fluorescent Labeling: Following synthesis and purification, the peptide containing the allylglycine residue is reacted with a thiol-functionalized fluorescent dye. The thiol-ene reaction is initiated by a radical source, typically a photoinitiator upon exposure to UV light.[1][2][7] This reaction proceeds via an anti-Markovnikov addition of the thiyl radical to the alkene of the allylglycine side chain, resulting in a stable thioether linkage.[1][2]
Data Presentation
Table 1: Quantitative Data for Thiol-Ene Mediated Peptide Modifications
| Peptide Modification Type | Alkene Partner | Thiol Partner | Initiator | Reaction Time | Conversion/Yield | Reference |
| On-resin Cyclization | Fmoc-Lys(Alloc)-OH | Cysteine | DPAP | 1 hour | Completion (qualitative) | [8] |
| On-resin Cyclization | Norbornene | Cysteine | DPAP | 20 minutes | High (qualitative) | [8] |
| Solution Phase Glycosylation | Allyl-functionalized sugar | Fmoc-Cysteine | DPAP | Not specified | >95% Conversion | [2] |
| Solution Phase Glycosylation | Allyl-functionalized sugar | Glutathione | DPAP | Not specified | 81% Isolated Yield | [2] |
| Intramolecular Cyclization | Allylglycine | Thioaspartic acid | DPAP | 15 minutes | 82% Conversion | [1] |
| Intermolecular Addition | Hexadec-1-ene | Thiophenol | Purple LED (390 nm) | 21 hours | 99% Isolated Yield | [9] |
Note: Yields and conversion rates are highly dependent on the specific peptide sequence, dye, and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Allylglycine-Containing Peptide using Boc Chemistry
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a Merrifield or PAM resin.
Materials:
-
Merrifield or PAM resin (e.g., 0.5 mmol/g loading)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
Anhydrous Hydrofluoric Acid (HF) with appropriate cleavage apparatus
-
Scavengers (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin (e.g., 200 mg for 0.1 mmol scale) in a fritted reaction vessel. Add DCM and gently agitate for 30-60 minutes to swell the resin. Drain the solvent.
-
First Amino Acid Coupling (if not pre-loaded): Follow standard esterification procedures for the C-terminal amino acid.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.[10]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling (including this compound):
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.
-
Protocol 2: Fluorescent Labeling of Allylglycine-Containing Peptide via Photochemical Thiol-Ene Reaction
This protocol describes the labeling of the purified peptide in solution.
Materials:
-
Allylglycine-containing peptide
-
Thiol-functionalized fluorescent dye (e.g., fluorescein-thiol, rhodamine-thiol)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DPAP)
-
Degassed solvent (e.g., DMF, or a mixture of acetonitrile and water)
-
UV lamp (365 nm)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis
-
Mass Spectrometer for characterization
Procedure:
-
Reaction Setup:
-
Dissolve the allylglycine-containing peptide in the degassed solvent to a final concentration of approximately 1-5 mM.
-
Add the thiol-functionalized fluorescent dye in a slight molar excess (e.g., 1.2-1.5 equivalents).
-
Add the photoinitiator, DPAP, to a final concentration of approximately 0.1-0.2 equivalents relative to the peptide.
-
Protect the reaction mixture from light.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with a UV lamp at 365 nm for 15-60 minutes at room temperature with gentle stirring.[1] Reaction times may need to be optimized depending on the specific reactants.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by analytical RP-HPLC, observing the consumption of the starting peptide and the formation of the higher molecular weight fluorescently labeled product.
-
-
Purification:
-
Upon completion, purify the fluorescently labeled peptide from unreacted dye and byproducts using preparative RP-HPLC.
-
Use a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution using a UV detector at a wavelength appropriate for the peptide backbone (e.g., 220 nm) and the absorbance maximum of the fluorescent dye.
-
Collect the fractions corresponding to the fluorescently labeled peptide.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the sum of the mass of the starting peptide and the mass of the fluorescent dye.
-
Characterize the spectroscopic properties of the labeled peptide (absorbance and emission spectra) to confirm the integrity of the fluorophore.
-
-
Storage:
-
Lyophilize the purified, fluorescently labeled peptide and store it at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Experimental workflow for the synthesis and fluorescent labeling of a peptide containing this compound.
Caption: Signaling pathway of the photochemical thiol-ene reaction for fluorescent labeling.
References
- 1. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. iris.unito.it [iris.unito.it]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Boc-D-Allylglycine Coupling in SPPS
Welcome to the technical support center for troubleshooting the coupling of Boc-D-Allylglycine in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful peptide synthesis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues encountered during the coupling of this compound.
Issue 1: Low Coupling Efficiency or Incomplete Coupling
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.
-
Presence of deletion sequences (peptide lacking the allylglycine residue) in the final product, confirmed by mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Reagent Excess | Increase the equivalents of this compound and coupling reagents. A 2-4 fold excess is a good starting point. |
| Suboptimal Coupling Reagent | For sterically hindered amino acids like D-allylglycine, more potent coupling reagents such as HATU or HBTU are recommended over standard carbodiimide reagents like DIC/HOBt.[1][2][3] |
| Inadequate Activation Time | Ensure sufficient pre-activation of the this compound before adding it to the resin. A pre-activation time of 5-10 minutes is generally recommended for uronium-based reagents. |
| Steric Hindrance | The allyl group can present some steric bulk. Consider using a double coupling protocol, where the coupling step is repeated before proceeding to the next deprotection step. |
| Peptide Aggregation on Resin | If the peptide sequence is prone to aggregation, this can hinder access to the N-terminal amine. Swell the resin in a solvent known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or use a combination of DMF and DCM. |
| Incomplete Deprotection of the Previous Residue | Ensure complete removal of the Boc group from the preceding amino acid by extending the TFA deprotection time or performing a second TFA treatment. |
Issue 2: Side Reactions Involving the Allyl Group
While the allyl group is generally stable under standard Boc-SPPS conditions, side reactions can occur, particularly during the final cleavage step.
Symptoms:
-
Unexpected masses in the final product, as determined by mass spectrometry.
-
Difficulty in purifying the target peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Alkylation of the Allyl Group During Cleavage | The highly reactive carbocations generated during strong acid cleavage (e.g., with HF or high concentrations of TFA) can potentially alkylate the allyl side chain.[4] |
| Use of Appropriate Scavengers: Employ a scavenger cocktail designed to trap these carbocations. A common and effective scavenger for this purpose is triisopropylsilane (TIS). A standard cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5).[5] | |
| Oxidation of the Allyl Group | Although less common, oxidation of the double bond can occur if the peptide is exposed to oxidizing agents or conditions. |
| Maintain an Inert Atmosphere: Perform the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Frequently Asked Questions (FAQs)
Q1: Does the allyl side chain of this compound require a protecting group during Boc-SPPS?
A1: No, the allyl group is stable to the acidic conditions (TFA) used for Boc deprotection and does not require an additional protecting group.[6] It is considered orthogonal to the Boc protecting group strategy.
Q2: Which coupling reagents are most effective for this compound?
A2: For non-canonical and potentially sterically hindered amino acids like this compound, uronium-based coupling reagents are generally more effective than carbodiimides. HATU is often considered superior to HBTU due to the formation of a more reactive OAt-ester, leading to faster and more efficient coupling with a lower risk of racemization.[2][3]
Q3: Can I use a standard cleavage cocktail for a peptide containing D-allylglycine?
A3: Yes, a standard TFA-based cleavage cocktail is generally sufficient. However, to minimize the risk of side reactions with the allyl group, it is highly recommended to include a scavenger such as triisopropylsilane (TIS) in your cleavage mixture. A typical cocktail would be TFA/TIS/H2O (95:2.5:2.5).
Q4: Are there any specific considerations for the purification of peptides containing D-allylglycine?
A4: The presence of the allyl group may slightly increase the hydrophobicity of the peptide. This might require minor adjustments to the gradient in reverse-phase HPLC for optimal separation.
Q5: How can I confirm the successful incorporation of this compound?
A5: The most definitive method is mass spectrometry (MS) of the final cleaved peptide. The observed mass should correspond to the theoretical mass of the peptide containing the allylglycine residue. During synthesis, a negative Kaiser test after coupling indicates the absence of free primary amines and suggests a successful coupling reaction.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-Amino Acids
| Coupling Reagent | Typical Coupling Time | Relative Efficiency for Hindered Residues | Racemization Risk | Notes |
| HATU | 15 - 45 minutes | Excellent (>99%) | Very Low | Highly recommended for difficult couplings.[1] |
| HBTU | 30 - 60 minutes | Very Good (>98%) | Low | A robust and widely used reagent.[1] |
| DIC/HOBt | 1 - 4 hours | Good (>97%) | Low to Moderate | A cost-effective option for less demanding couplings.[1] |
Quantitative data is based on typical outcomes for structurally similar amino acids in Boc-SPPS and serves for comparative purposes.[1]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 30-60 minutes.
-
Deprotection (if necessary): If the N-terminus is protected with a Boc group, treat the resin with 50% TFA in DCM for 2 minutes, drain, and repeat for 20 minutes. Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIEA in DMF. Finally, wash with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and mix for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Mandatory Visualization
Caption: Workflow for this compound Coupling in SPPS.
Caption: Troubleshooting Decision Tree for Low Coupling Efficiency.
References
Technical Support Center: Allyl Group Protection in Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the use of the allyl (All) protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the allyl protecting group?
The primary side reaction is the re-alkylation of the deprotected amino acid or other nucleophilic side chains by the allyl cation generated during deprotection. This can lead to the formation of stable allyl-peptide adducts, which are difficult to remove. Specifically, tryptophan, cysteine, and methionine residues are highly susceptible to this modification.
Q2: How does the choice of catalyst for allyl deprotection affect side reactions?
The most common catalyst for allyl deprotection is a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice and concentration of the catalyst, along with the scavenger, are critical. Inefficient scavenging of the allyl cation can lead to increased side product formation.
Q3: What are the recommended scavengers for allyl group deprotection?
A variety of scavengers can be used to trap the allyl cation. Common choices include:
-
Morpholine: Often used but can lead to the formation of stable morpholine-adducts with the peptide.
-
Borohydride reagents: Sodium borohydride (NaBH₄) or tetrabutylammonium borohydride (TBABH₄) are effective but require careful handling.
-
Thiol-based scavengers: Such as 1,3-benzenedithiol, can be effective but may have side reactions with other functional groups.
-
Silanes: Triethylsilane or phenylsilane are also used.
The choice of scavenger depends on the specific peptide sequence and the other protecting groups present.
Troubleshooting Guide
Problem 1: Presence of unexpected +40 Da adducts in the final peptide product.
This mass shift corresponds to the addition of an allyl group (C₃H₄), indicating incomplete scavenging of the allyl cation during deprotection.
-
Cause: Inefficient scavenger, insufficient scavenger concentration, or a highly nucleophilic peptide sequence (e.g., containing Trp, Cys, or Met).
-
Solution:
-
Optimize the scavenger: Switch to a more effective scavenger. For example, if using morpholine, consider trying a borohydride-based scavenger.
-
Increase scavenger concentration: Use a larger excess of the scavenger relative to the allyl-protected sites.
-
Perform multiple deprotection steps: A repeated deprotection/scavenging cycle can help remove any remaining allyl groups.
-
Problem 2: Discoloration of the resin or solution during deprotection.
This often indicates the formation of palladium black, which is the precipitation of elemental palladium.
-
Cause: Instability of the Pd(0) catalyst, often due to the presence of certain scavengers or reaction conditions.
-
Solution:
-
Use a more stable catalyst: Consider using a pre-activated and more stable Pd(0) source.
-
Degas all solutions: Oxygen can contribute to the decomposition of the catalyst. Ensure all solvents and reagent solutions are properly degassed.
-
Optimize the solvent system: The choice of solvent can impact catalyst stability. Dichloromethane (DCM) is common, but other solvents may be more suitable for specific systems.
-
Quantitative Data Summary
The following table summarizes the efficiency of different scavengers in preventing allyl-adduct formation on a model peptide containing a tryptophan residue.
| Scavenger | Concentration (equiv.) | Allyl-Adduct Formation (%) | Reference |
| Morpholine | 20 | 15.2 | Fictional Data |
| Sodium Borohydride (NaBH₄) | 10 | 2.5 | Fictional Data |
| Tetrabutylammonium Borohydride (TBABH₄) | 10 | 1.8 | Fictional Data |
| 1,3-Benzenedithiol | 20 | 5.7 | Fictional Data |
| Phenylsilane | 20 | 4.1 | Fictional Data |
Note: Data presented is for illustrative purposes and may not represent actual experimental outcomes.
Experimental Protocols
Protocol 1: Standard Allyl Deprotection using Pd(PPh₃)₄ and a Scavenger
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents per allyl group) in DCM.
-
Prepare a solution of the chosen scavenger (e.g., 10 equivalents of TBABH₄) in DCM.
-
Add the scavenger solution to the resin and mix for 5 minutes.
-
Add the Pd(PPh₃)₄ solution to the resin and mix for 2 hours at room temperature.
-
Wash the resin extensively with DCM, followed by a wash with a chelating agent solution (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in N-methyl-2-pyrrolidone) to remove residual palladium.
-
Wash the resin with N-methyl-2-pyrrolidone and DCM and dry under vacuum.
Visualizations
Caption: Workflow for the deprotection of allyl groups in SPPS.
Caption: Competing reaction pathways during allyl deprotection.
Optimization of Boc deprotection for Boc-D-Allylglycine
Welcome to the Technical Support Center for the optimization of Boc deprotection for Boc-D-Allylglycine. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and optimize this common synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for Boc deprotection of this compound?
A1: The two most common and effective methods for removing the tert-butyloxycarbonyl (Boc) group are treatment with a strong acid. The preferred systems are Trifluoroacetic Acid (TFA), typically in a solvent like Dichloromethane (DCM), or a solution of 4M Hydrochloric Acid (HCl) in 1,4-dioxane.[1][2][3] Both methods are generally fast, often completing within 30 minutes to a few hours at room temperature.[1][4][5]
Q2: What is the primary cause of side-product formation during the deprotection of this compound?
A2: The main cause of side reactions is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[6][7] This carbocation is a potent electrophile and can be "trapped" by nucleophiles. In the case of this compound, the double bond of the allyl group can act as a nucleophile, leading to an unwanted alkylation side product.[8]
Q3: How do "scavengers" work, and why are they important for this specific substrate?
A3: Scavengers are reagents added to the reaction mixture to trap the reactive tert-butyl cation before it can react with the desired molecule.[6][7] They are more nucleophilic than the substrate's sensitive functional groups. For this compound, scavengers are crucial to prevent the tert-butyl cation from alkylating the allyl side chain. Common scavengers include trialkylsilanes like Triisopropylsilane (TIS) or Triethylsilane (TES), which reduce the cation, and water, which quenches it to form tert-butanol.[6][7]
Q4: Can the deprotection reaction fail to go to completion?
A4: Yes, incomplete deprotection can occur. This may be due to insufficient acid strength or concentration, low reaction temperatures slowing the reaction rate, or the presence of basic impurities in the starting material that neutralize the acid.[2][6] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure full conversion.[5][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound.
Issue 1: My deprotection is slow or incomplete.
-
Potential Cause: Insufficient acid concentration or low reaction temperature.[2]
-
Solution:
-
Ensure your acidic reagent (TFA, HCl solution) is not old or degraded.
-
If running the reaction at 0°C, allow it to warm to room temperature and monitor its progress.[2]
-
Increase the concentration of the acid. For example, move from 25% TFA in DCM to 50% TFA in DCM.[9]
-
Switch to a stronger acid system, such as neat TFA (if the substrate is stable) or 4M HCl in dioxane, which is known to be very efficient.[1][2][4]
-
Issue 2: I am observing an unexpected side product by LC-MS with a mass corresponding to the product + 56 amu.
-
Potential Cause: This mass difference (+56) strongly suggests alkylation of your molecule by the tert-butyl cation (C₄H₈). The allyl group is the most likely site of this reaction.[6][7]
-
Solution:
-
Add a Scavenger: This is the most effective solution. Add 1-2 equivalents of a scavenger like Triisopropylsilane (TIS) to the reaction mixture before adding the acid.[5] TIS will reduce the tert-butyl cation to isobutane.
-
Use HCl/Dioxane: The 4M HCl in dioxane method is sometimes reported to produce fewer alkylation byproducts compared to TFA, though the addition of a scavenger is still recommended for sensitive substrates.[1][4]
-
Issue 3: I notice isomerization of the allyl group's double bond.
-
Potential Cause: While less common during Boc deprotection itself, allyl group isomerization can be catalyzed by certain reagents or conditions, particularly those involving transition metals.[10] If your downstream processing involves such steps (e.g., olefin metathesis), be aware of this potential side reaction.
-
Solution: This is typically addressed in the specific step where isomerization occurs, for instance, by adding inhibitors like 1,4-benzoquinone in metathesis reactions.[10] For the deprotection step, sticking to standard TFA or HCl protocols at or below room temperature should not cause significant isomerization.
Visualization of Mechanisms and Workflows
Data Summary: Comparison of Deprotection Protocols
The selection of a deprotection protocol can significantly impact reaction time and side-product profile. Below is a summary of common conditions.
| Reagent System | Typical Concentration | Temperature | Time | Key Considerations |
| TFA / DCM | 20-50% (v/v)[5][9] | 0°C to Room Temp | 1-3 hours[5] | High risk of tert-butylation without a scavenger. Easy to remove reagents via evaporation.[6][11] |
| 4M HCl / Dioxane | 4 Molar[1][12] | Room Temp | 30-60 min[1][4] | Very fast and efficient.[1][4] The product is isolated as an HCl salt, which can be advantageous. |
| TFA / DCM / Scavenger | 20-50% TFA with 1-2 eq. TIS | 0°C to Room Temp | 1-3 hours | Recommended method for preventing side reactions with the allyl group.[5][7] |
Detailed Experimental Protocols
Protocol 1: Deprotection using TFA with a Scavenger (Recommended)
-
Preparation: Dissolve this compound (1 equivalent) in dry Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.
-
Scavenger Addition: Add Triisopropylsilane (TIS) (1.2 equivalents) to the solution.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add an equal volume of Trifluoroacetic Acid (TFA) (resulting in a 50% TFA/DCM solution) dropwise.[11]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours.[5] Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[7] The resulting D-Allylglycine TFA salt can be used directly or purified further.
Protocol 2: Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Reaction Initiation: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate at room temperature.[12]
-
Monitoring: Stir the reaction for 30-60 minutes.[1][4] The product hydrochloride salt may precipitate from the solution. Monitor for completion by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting crude D-Allylglycine hydrochloride salt can be triturated with a non-polar solvent like diethyl ether, filtered, and dried.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
Navigating the Synthesis of Peptides with Boc-D-Allylglycine: A Technical Support Guide
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like Boc-D-Allylglycine into peptide sequences offers exciting possibilities for creating novel therapeutics with enhanced properties. However, the unique structural features of this amino acid can present specific challenges during solid-phase peptide synthesis (SPPS). This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of peptides containing this compound.
The primary challenges in synthesizing peptides with this compound stem from its nature as a sterically hindered α,α-disubstituted amino acid. This steric bulk can impede coupling reactions, leading to lower yields and the formation of deletion sequences. Furthermore, the presence of the hydrophobic allyl group can affect the solubility of the growing peptide chain and may require specific considerations during purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound in Boc-SPPS?
A1: The primary challenges include:
-
Steric Hindrance: As an α,α-disubstituted amino acid, this compound presents significant steric bulk, which can slow down coupling reactions and lead to incomplete acylation of the N-terminal amine.
-
Peptide Aggregation: The hydrophobicity of the allylglycine side chain can contribute to the aggregation of the growing peptide on the solid support, further hindering reaction kinetics.
-
Potential Side Reactions: While the allyl group is generally stable, its reactivity under specific cleavage conditions, particularly with certain scavengers, should be considered.
Q2: Is the allyl group of D-Allylglycine stable during Boc-SPPS?
A2: The allyl group is generally orthogonal to standard Boc and Fmoc chemistries, meaning it is stable under the conditions used for N-terminal deprotection (TFA for Boc, piperidine for Fmoc). However, its reactivity during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA) in the presence of scavengers requires careful consideration.
Q3: What are the best practices for purifying peptides containing the hydrophobic D-Allylglycine residue?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for purifying peptides containing D-Allylglycine.[1][2][3] Due to the increased hydrophobicity, a C4 or C8 column may be more suitable than a C18 column for very hydrophobic peptides.[] It is often necessary to optimize the mobile phase, potentially using organic solvents like isopropanol or n-propanol in addition to acetonitrile to improve solubility and resolution.[1]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency / Incomplete Coupling of this compound
Symptom: Positive Kaiser test after coupling, indicating free primary amines on the resin. Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence.
Logical Troubleshooting Workflow
Troubleshooting workflow for incomplete coupling of this compound.
Detailed Solutions:
-
Double Coupling: This is the most straightforward initial step. After the first coupling, wash the resin and repeat the coupling procedure with a fresh solution of activated this compound.[5]
-
Optimize Coupling Reagent: For sterically hindered amino acids, standard carbodiimide reagents like DIC may be insufficient. Utilize more potent uronium/aminium or phosphonium salt-based coupling reagents.
| Coupling Reagent Class | Examples | Recommended Use |
| Uronium/Aminium Salts | HBTU, HATU | Highly effective for hindered amino acids. HATU is often preferred for its high reactivity. |
| Phosphonium Salts | PyBOP, PyAOP | Very powerful reagents suitable for extremely difficult couplings. |
| Carbodiimides | DIC (+ HOBt) | May require longer reaction times, higher excess of reagents, or double coupling. |
-
Increase Reagent Concentration and Equivalents: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can drive the reaction to completion.[6] Increasing the equivalents of this compound and the coupling reagent to 3-5 equivalents relative to the resin loading is also recommended.
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration, for instance, 2-4 hours or even overnight. Monitor the progress with a Kaiser test at intermediate time points.
-
Change Solvent: If peptide aggregation is suspected, switch from standard N,N-dimethylformamide (DMF) to a more "disrupting" solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF with dimethyl sulfoxide (DMSO).[7]
-
Increase Temperature: Carefully increasing the reaction temperature to 40-50°C can enhance the coupling kinetics. However, this should be done with caution as it may increase the risk of racemization.
Problem 2: Side Reactions During Final Cleavage
Symptom: MS analysis of the crude peptide after cleavage with TFA reveals unexpected adducts, particularly if the sequence contains sensitive residues like Tryptophan (Trp).
Logical Troubleshooting Workflow for Cleavage
Troubleshooting workflow for side reactions during cleavage.
Detailed Solutions:
-
Scavenger Selection: The tert-butyl cations generated during Boc deprotection can be scavenged by nucleophilic residues like Trp. The allyl group itself can potentially be reactive towards certain scavengers. While triisopropylsilane (TIS) is a common scavenger, it can in some cases promote side reactions. Consider using a scavenger cocktail that is less likely to react with the allyl group. A combination of water, thioanisole, and 1,2-ethanedithiol (EDT) can be effective.[8]
-
Alkylation of Tryptophan: If your peptide contains Tryptophan, the allyl group can potentially act as an alkylating agent under strong acidic conditions, leading to modification of the indole side chain. Using a scavenger cocktail designed to protect Trp, such as Reagent K (TFA/water/phenol/thioanisole/EDT), is recommended.[9]
-
Optimize Cleavage Time: Minimize the time the peptide is exposed to the strong acid cleavage cocktail to reduce the potential for side reactions. A standard cleavage time is 2-3 hours.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is recommended for incorporating this compound into a peptide sequence on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N-methyl-2-pyrrolidone (NMP) or DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF or DCM. Perform Boc deprotection using 50% TFA in DCM. Wash the resin thoroughly with DCM and DMF, followed by neutralization with 10% DIEA in DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in NMP or DMF.
-
Activation: Add DIEA (6-8 equivalents) to the pre-activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel, wash with DMF, and repeat steps 2-5 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Protocol 2: Cleavage of a Peptide Containing D-Allylglycine and Tryptophan
This protocol is designed to minimize side reactions during the final cleavage of a peptide containing both D-Allylglycine and Tryptophan.
Materials:
-
Dried peptide-resin
-
Reagent K: Trifluoroacetic acid (TFA, 82.5%), water (5%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (EDT, 2.5%)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.
-
Cleavage: Add Reagent K to the dried resin in a reaction vessel. Use approximately 10 mL of cleavage cocktail per gram of resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
By understanding the inherent challenges of working with this compound and implementing these optimized protocols and troubleshooting strategies, researchers can successfully synthesize and purify peptides containing this valuable unnatural amino acid, paving the way for new discoveries in drug development and peptide science.
References
- 1. nestgrp.com [nestgrp.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. digital.csic.es [digital.csic.es]
- 8. biotage.com [biotage.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Boc-D-Allylglycine Incorporation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the incorporation of Boc-D-Allylglycine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its allyl group useful? A1: this compound is a non-canonical amino acid protected at its N-terminus by a tert-butyloxycarbonyl (Boc) group. Its key feature is the allyl side chain, which serves as a versatile reactive handle for various post-synthetic modifications.[1] This allyl group is orthogonal to the standard Boc and Fmoc protecting group strategies used in SPPS, permitting selective chemical manipulation at any point during the synthesis.[1] This allows for applications such as peptide macrocyclization, cross-metathesis to introduce new functional groups, and thiol-ene "click" chemistry.[1]
Q2: What are the primary challenges when incorporating this compound? A2: The primary challenge is often steric hindrance. While not as bulky as some other non-natural amino acids, the allyl group can still impede coupling reactions, especially when adjacent to other large residues or within a growing peptide chain that is prone to aggregation.[2][3][4] This can lead to incomplete reactions, lower yields, and the formation of deletion sequences.
Q3: What is the difference between Boc/Bzl and Fmoc/tBu peptide synthesis strategies? A3: The Boc/Bzl and Fmoc/tBu strategies are two common approaches in solid-phase peptide synthesis, differing in their protecting groups and deprotection conditions.[5] In the Boc/Bzl scheme, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (like Benzyl ethers) are removed at the end with a strong acid like HF.[6] The Fmoc/tBu strategy is considered orthogonal because the base-labile Fmoc group is removed by a base (like piperidine), while the acid-labile side-chain t-Butyl groups are removed by acid.[5] Fmoc-SPPS generally uses milder conditions.[7]
Q4: Can side reactions occur involving the allyl group during synthesis? A4: The allyl group is generally stable under standard SPPS conditions. However, care must be taken during the final cleavage step, particularly when using strong acids and scavengers. While less common than with other residues, undesired modifications can occur. The primary utility of the allyl group is its selective reactivity for post-synthetic modifications, which are performed under specific catalytic conditions (e.g., using palladium catalysts for deprotection or ruthenium for metathesis).[1][8]
Troubleshooting Guide: Low Coupling Yield
This guide addresses the common issue of low coupling efficiency when incorporating this compound, often indicated by a positive Kaiser test after the coupling step.
Problem: My Kaiser test is positive (blue beads) after coupling with this compound, indicating a low yield.
Below is a troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Data Summary: Optimizing Coupling Conditions
For sterically hindered amino acids like this compound, adjusting reaction parameters is crucial to drive the coupling to completion.
| Parameter | Standard Condition | Optimized Condition for Hindered Coupling | Rationale & Citation |
| Amino Acid Equivalents | 1.5 - 2 eq. | 2 - 4 eq. | Increases the concentration of the activated amino acid to overcome the steric barrier.[2] |
| Coupling Time | 1 - 2 hours | 2 - 4 hours, or overnight | Allows more time for the sterically hindered reaction to proceed to completion.[2] |
| Coupling Reagent | DIC / HOBt | HATU, HBTU, PyBOP, PyAOP | More potent reagents form a more reactive activated species, which is more effective at overcoming steric hindrance.[3][4] |
| Solvent | DMF | NMP or DMF/DMSO mixtures | N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are better at disrupting secondary structures and preventing peptide aggregation, improving accessibility of the N-terminus.[2] |
| Temperature | Room Temperature | 40 - 50°C | Increases reaction kinetics but should be used cautiously to avoid potential side reactions like racemization.[4] |
Key Experimental Protocols
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
This protocol outlines the removal of the N-terminal Boc group to prepare the peptide-resin for the next coupling step.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.[1]
-
Boc Deprotection: Drain the DCM and treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[1][6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[9]
-
Neutralization: Neutralize the resulting TFA salt to the free amine by treating the resin with a solution of 10% Diisopropylethylamine (DIEA) in DMF for 10 minutes (2 times).[1]
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin is now ready for the coupling step.[1]
Caption: Standard workflow for N-terminal Boc-deprotection in SPPS.
Protocol 2: Coupling of this compound using HATU
This protocol uses a potent coupling reagent, HATU, which is highly effective for sterically hindered residues.[4][10]
-
Resin Preparation: Ensure the N-terminal amine on the peptide-resin is deprotected and neutralized as described in Protocol 1.
-
Reagent Preparation (in a separate vessel):
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.[1] The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended.[1][2]
-
Monitoring: Perform a Kaiser test to monitor the reaction's completion. If the test is positive (blue), consider a "double coupling".[2][3]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Caption: Experimental workflow for a HATU-mediated coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. drivehq.com [drivehq.com]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Stability issues of Boc-D-Allylglycine during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and synthesis of Boc-D-Allylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability issues with this compound and its derivatives (like the methyl ester) revolve around three key areas:
-
Acid Lability of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions, which can lead to its premature or unintended removal.[1]
-
Allyl Group Reactivity: The allyl side chain can undergo undesirable side reactions, such as isomerization or alkylation by the tert-butyl cation generated during Boc deprotection under acidic conditions.[2]
-
Ester Hydrolysis: If you are using an ester derivative of this compound (e.g., methyl ester), it can be susceptible to hydrolysis, particularly in the presence of moisture, acid, or base.[1]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store it at low temperatures, typically between 2-8°C for short-term storage and -20°C for long-term storage. The compound should be kept under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture. It is also advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[1]
Q3: What are scavengers, and why are they important when deprotecting this compound?
A3: Scavengers are nucleophilic reagents added during the acidic deprotection of the Boc group. Their purpose is to "trap" the highly reactive tert-butyl cation that is generated. This prevents the tert-butyl cation from reacting with and modifying sensitive residues, including the allyl group of this compound. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, and thioanisole.[2][3]
Q4: Can I use standard Boc deprotection conditions for peptides containing this compound?
A4: While standard conditions like 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used, they increase the risk of side reactions with the allyl group. It is often recommended to use milder acidic conditions or to include scavengers in the deprotection cocktail to minimize these side reactions.[2][4] Careful monitoring of the reaction is crucial.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptom: HPLC or LC-MS analysis shows the presence of the starting material or a complex mixture of products. In peptide synthesis, this can lead to the formation of deletion peptides.[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration or Reaction Time | Increase the concentration of TFA (e.g., up to 50-100% in DCM) or prolong the reaction time (e.g., 30-60 minutes). Monitor the reaction progress carefully to avoid excessive side reactions.[5] |
| Steric Hindrance | For sterically hindered residues, consider using a stronger deprotection reagent like 4M HCl in dioxane. Gentle warming may also be necessary, but ensure an effective scavenger cocktail is used.[3] |
| Poor Resin Swelling (for Solid-Phase Synthesis) | Ensure the resin is properly swollen in a suitable solvent (e.g., DCM) before the deprotection step to allow the acid to access all peptide chains.[3] |
Issue 2: Side Reactions Involving the Allyl Group
Symptom: Unexpected peaks in HPLC or LC-MS analysis, often with a mass shift corresponding to the addition of a tert-butyl group (+56 Da).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-Butyl Cation | The tert-butyl cation generated during Boc deprotection can be trapped by the nucleophilic double bond of the allyl group.[2] Solution: Incorporate a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) into the deprotection cocktail to trap the tert-butyl cation.[2][3] |
| Acid-Catalyzed Isomerization or Hydration | Strong acids can promote the isomerization of the allyl double bond or the addition of water across it.[2] Solution: Employ milder, non-acidic deprotection methods if possible. Alternatively, use less harsh acidic conditions and carefully control the reaction time and temperature.[2] |
Quantitative Data on Deprotection Methods
The choice of deprotection agent and conditions significantly impacts the yield and purity of the final product. The following table provides a comparison of common Boc deprotection methods.
| Deprotection Method | Reagents and Conditions | Typical Yield | Remarks |
| Standard Acidolysis | 25-50% TFA in DCM, Room Temperature, 1-2 h[6] | >95% | Fast and widely used, but the harsh acidity can promote side reactions with the allyl group. The use of scavengers is highly recommended.[6] |
| Milder Acidolysis | 4M HCl in Dioxane, 0°C to Room Temperature[6] | High | Can be milder than TFA for some substrates, potentially reducing allyl group side reactions. Dioxane is a hazardous solvent.[6] |
| Oxalyl Chloride Method | Oxalyl Chloride (3 equiv.) in Methanol, Room Temperature, up to 4 h[7] | High | A mild method effective for deprotecting N-Boc groups in the presence of acid-labile functionalities.[7] |
| Thermal Deprotection | Heating in a suitable solvent | Variable | Avoids the use of acid catalysts, thereby circumventing acid-catalyzed side reactions. Optimization of solvent and temperature is required.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound with Scavengers (Solution Phase)
-
Preparation: Dissolve the this compound derivative in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add an appropriate scavenger. For example, add 5-10 equivalents of triisopropylsilane (TIS).[3]
-
Deprotection: Cool the reaction mixture to 0°C. Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and solvent. The crude product can then be purified by standard methods.
Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain on a solid support.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) in a reaction vessel for 30 minutes.[8]
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with 50% TFA in DCM for 30 minutes.[9]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then again with DCM to remove residual TFA.[8]
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF), followed by washing with DMF.[9]
-
Amino Acid Activation: In a separate vial, pre-activate this compound (2-4 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.[9]
-
Coupling: Add the activated this compound solution to the neutralized resin and agitate the mixture for 1-2 hours to facilitate coupling.[9]
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM.[8]
Visual Guides
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Degradation pathways during this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Strategies to avoid racemization of Boc-D-Allylglycine
Welcome to the Technical Support Center for Boc-D-Allylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in peptide synthesis while maintaining its stereochemical integrity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule, such as D-Allylglycine, into an equal mixture of both its D- and L-enantiomers. In peptide synthesis, maintaining the specific stereochemistry of each amino acid is critical, as the biological activity and therapeutic efficacy of a peptide are highly dependent on its precise three-dimensional structure. The presence of the incorrect enantiomer can lead to impurities that are difficult to separate, potentially resulting in a final product with reduced or altered biological function.[1]
Q2: What is the primary mechanism leading to the racemization of this compound during peptide coupling?
A2: The most common pathway for racemization of N-alkoxycarbonyl-protected amino acids, including this compound, involves the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxylic acid group is activated by a coupling reagent. The alpha-proton of this oxazolone intermediate is acidic and can be removed by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the incoming amine can then occur from either face of the planar, achiral intermediate, resulting in a mixture of D- and L-peptides.[1]
Q3: Are certain steps in peptide synthesis more prone to causing racemization of this compound?
A3: Yes, the coupling step, where the carboxylic acid of this compound is activated to form a peptide bond, is the most critical stage for potential racemization. The choice of coupling reagents, additives, base, solvent, and reaction temperature all play a significant role in influencing the rate of racemization.[2][3]
Troubleshooting Guide: Minimizing Racemization of this compound
This guide addresses specific issues that may arise during the incorporation of this compound and provides recommended solutions to maintain its stereochemical purity.
| Problem | Potential Cause | Recommended Solution |
| High levels of L-Allylglycine diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Using carbodiimides like DCC or DIC alone can promote the formation of a highly reactive O-acylisourea intermediate, which readily forms the racemization-prone oxazolone.[3] | Use Uronium/Aminium or Phosphonium Salt Coupling Reagents: Reagents such as HATU, HBTU, or PyBOP are generally preferred as they lead to the formation of active esters that are less susceptible to racemization. HATU, in particular, is known for its rapid reaction times and lower epimerization rates compared to HBTU.[3][4] |
| Absence of Racemization-Suppressing Additives: Performing coupling reactions, especially with carbodiimides, without additives allows the activated intermediate to exist long enough for racemization to occur. | Incorporate Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) should be used. These additives react with the activated amino acid to form a more stable active ester, which is less prone to racemization. HOAt is often considered more effective than HOBt in suppressing racemization.[2][3] | |
| Inappropriate Base: The use of strong or sterically unhindered bases can facilitate the abstraction of the alpha-proton from the activated amino acid, leading to racemization. | Choose a Weaker, Sterically Hindered Base: N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger or less hindered bases like diisopropylethylamine (DIEA) or triethylamine (TEA), especially for sensitive couplings.[3] | |
| Elevated Reaction Temperature: Higher temperatures can increase the rate of oxazolone formation and subsequent racemization. | Maintain Low Reaction Temperatures: Perform the coupling reaction at 0°C or room temperature. Avoid prolonged heating. | |
| Incomplete coupling of this compound. | Steric Hindrance: The allyl group may present some steric bulk, potentially slowing down the coupling reaction. | Use a Double Coupling Protocol: If monitoring of the reaction (e.g., via a Kaiser test) indicates incomplete coupling, repeating the coupling step before proceeding to the next deprotection can help drive the reaction to completion. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HATU/HOAt
This protocol provides a general guideline for the activation and coupling of this compound to a resin-bound amine with minimal racemization.
Materials:
-
This compound
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Preparation of the Carboxylic Acid Component:
-
Dissolve this compound (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add HATU (1.0 equivalent) to the solution of this compound and HOAt.
-
Stir the mixture at 0°C for 1-2 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the amine component (e.g., deprotected peptide-resin, 1.0 equivalent) and NMM (2.0 equivalents) in anhydrous DCM or DMF at 0°C.
-
Add the activated this compound solution to the amine component solution.
-
-
Reaction:
-
Allow the reaction to stir at 0°C for 15 minutes.
-
Slowly warm the reaction to room temperature and continue to stir for an additional 2-4 hours.
-
Monitor the reaction progress using an appropriate method (e.g., Kaiser test for solid-phase synthesis).
-
-
Work-up:
-
After completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation of this compound
This protocol outlines the steps for incorporating this compound into a growing peptide chain on a solid support using Boc chemistry.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for a C-terminal amide)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM within a reaction vessel for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA or NMM in DMF, followed by washing with DMF.
-
Coupling:
-
In a separate vial, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU or HATU) and a base (DIEA or NMM) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours to facilitate coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Visual Guides
Logical Workflow for Minimizing Racemization
Caption: Workflow for minimizing racemization of this compound.
Decision Pathway for Troubleshooting Racemization
References
Technical Support Center: Purification of Peptides with Boc-D-Allylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic peptides containing Boc-D-Allylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenges typically arise from the physicochemical properties conferred by the Boc protecting group and the overall peptide sequence, rather than the D-allylglycine residue itself. The Boc group is bulky and hydrophobic, which can lead to:
-
Poor solubility in aqueous solutions commonly used in reversed-phase HPLC.[1]
-
Strong retention on reversed-phase chromatography columns, potentially causing peak broadening.[2]
-
Peptide aggregation , which can be exacerbated by hydrophobic sequences, leading to purification difficulties and reduced yields.[3]
The D-allylglycine side chain is generally considered orthogonal to standard Boc and Fmoc chemistries, meaning it is stable during synthesis and cleavage and does not typically introduce unique purification challenges under standard conditions.[4]
Q2: What are the most common impurities encountered after synthesizing a peptide with this compound?
A2: Common impurities are generally related to the solid-phase peptide synthesis (SPPS) process and can include:[5]
-
Deletion Sequences: Resulting from incomplete coupling or deprotection steps during synthesis.
-
Truncated Peptides: Shorter peptide chains due to incomplete synthesis cycles.
-
Incompletely Deprotected Peptides: Residual protecting groups from synthesis that were not successfully removed during the final cleavage process.
-
Side-Products from Coupling Reagents: Byproducts from reagents like HBTU or HATU may be present in the crude product.
-
Oxidation Products: Amino acids such as methionine or tryptophan are susceptible to oxidation.[3]
-
Diastereomers: Although the use of a D-amino acid is intentional, racemization of other amino acids during synthesis can lead to diastereomeric impurities that are often difficult to separate.
Q3: Which purification technique is most recommended for peptides with this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and recommended technique for the purification of synthetic peptides, including those containing this compound. The separation is based on the hydrophobic interactions between the peptide and the stationary phase. For complex mixtures or to remove specific impurities, orthogonal techniques like ion-exchange or size-exclusion chromatography can be employed as subsequent purification steps.
Q4: How does the allyl group of D-allylglycine affect purification?
A4: The allyl group is a non-polar side chain that contributes to the overall hydrophobicity of the peptide. However, its impact is generally predictable and manageable within a standard RP-HPLC framework. A key advantage of the allyl group is its chemical stability and orthogonality, allowing for selective post-synthetic modifications without interfering with the peptide backbone or other side chains.[6][7]
Q5: How can I confirm the identity and purity of my purified this compound-containing peptide?
A5: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the final product by observing the number and integration of peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target peptide and to identify impurities.[8] Techniques like LC-MS/MS can be used for peptide sequencing and pinpointing modifications or deletions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor solubility of the crude peptide | The high hydrophobicity of the Boc group combined with a hydrophobic peptide sequence can lead to poor solubility in aqueous mobile phases.[1] | * Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile, and then dilute with the initial mobile phase.[9] * pH Adjustment: Adjust the pH of the aqueous mobile phase to be at least two units away from the peptide's isoelectric point (pI) to increase its net charge and solubility.[1] * Use of Chaotropic Agents: In severe cases, the addition of chaotropic agents like guanidinium chloride or urea to the sample solvent can help disrupt aggregation. |
| Broad or tailing peaks in RP-HPLC | Strong hydrophobic interactions between the Boc-protected peptide and the stationary phase. Aggregation of the peptide on the column. | * Optimize Gradient: Use a shallower gradient to improve separation. * Change Stationary Phase: Switch to a less retentive column (e.g., C8 or C4 instead of C18). * Increase Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing viscosity and improving mass transfer. * Mobile Phase Modifiers: Ensure the presence of an ion-pairing agent like TFA (typically 0.1%) in the mobile phase. |
| Co-elution of impurities | Impurities such as deletion sequences or diastereomers may have very similar hydrophobicity to the target peptide, making them difficult to resolve. | * High-Resolution Chromatography: Use a longer column or a column with smaller particle size to increase theoretical plates and improve resolution. * Optimize Selectivity: Try a different stationary phase (e.g., phenyl-hexyl) that offers alternative selectivity through π-π interactions. * Orthogonal Purification: If co-elution persists, an orthogonal purification step such as ion-exchange chromatography (IEX) may be necessary to separate impurities based on charge rather than hydrophobicity. |
| Low recovery after purification | Irreversible adsorption of the hydrophobic peptide onto the stationary phase. Precipitation of the peptide in the collection tubes due to high aqueous content. | * Column Choice: Use a column with a wider pore size (e.g., 300 Å) suitable for peptides. * Fraction Collection: Collect fractions into tubes containing a small amount of organic solvent (e.g., acetonitrile) to prevent precipitation. * Post-Purification Handling: Immediately after pooling fractions, consider lyophilization to remove the aqueous/organic solvent mixture. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
Objective: To purify a crude synthetic peptide containing this compound to >95% purity.
Materials:
-
Crude lyophilized peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 300 Å pore size)
-
Analytical C18 RP-HPLC column (e.g., 3.5 µm particle size, 100 Å pore size)
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Dilute a small aliquot of the stock solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) for analytical method development.
-
Centrifuge the sample to remove any insoluble material before injection.
-
-
Analytical Method Development:
-
Equilibrate the analytical column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).
-
Inject a small amount of the diluted sample.
-
Run a scouting gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient around the elution time of the target peptide to achieve the best separation from impurities.
-
-
Preparative Purification:
-
Equilibrate the preparative column with the optimized initial mobile phase conditions.
-
Inject the concentrated crude peptide solution.
-
Run the optimized gradient.
-
Collect fractions corresponding to the target peptide peak.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using the analytical RP-HPLC method.
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Quantitative Data Summary
The following table presents hypothetical data from the purification of a model 10-amino acid peptide containing one this compound residue, comparing different purification strategies.
| Purification Strategy | Crude Purity (%) | Final Purity (%) | Yield (%) |
| Single-pass RP-HPLC (C18 column) | 65 | 96.2 | 35 |
| Single-pass RP-HPLC (C8 column) | 65 | 95.8 | 42 |
| Two-step: RP-HPLC (C18) followed by IEX | 65 | 99.1 | 25 |
Visualizations
Caption: General workflow for the purification of a synthetic peptide.
Caption: Troubleshooting flowchart for common peptide purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of Impurities in Peptide Pools [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing Cross-Coupling Conditions for Boc-D-Allylglycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions of Boc-D-Allylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds between the allylic group and aryl or vinyl boronic acids/esters. This reaction is known for its mild conditions and functional group tolerance.
-
Heck Reaction: Suitable for the arylation or vinylation of the allylic double bond with aryl or vinyl halides/triflates.[1]
-
Sonogashira Coupling: Used to couple the allylic group with terminal alkynes to form enynes, which are valuable synthetic intermediates.[2]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, although it is less common for the direct functionalization of the allyl group of this compound and more applicable to coupling amines with aryl halides.[3][4]
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. For Suzuki-Miyaura and Heck reactions with this compound, common choices include:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are frequently used palladium precursors.
-
Ligands: Bulky, electron-rich phosphine ligands often give the best results. Examples include triphenylphosphine (PPh₃), tri(o-tolyl)phosphine, and biaryl phosphine ligands like SPhos and XPhos. The choice of ligand can influence reaction rate, yield, and selectivity.[5]
Q3: What are the optimal solvent and base for these reactions?
A3: The solvent and base should be chosen to ensure the solubility of the reactants and to facilitate the catalytic cycle.
-
Solvents: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common choices include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[6] For some modern protocols, aqueous conditions can be employed.
-
Bases: The base is required to activate the coupling partners. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used in Suzuki-Miyaura reactions. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common in Heck and Sonogashira reactions.[7]
Q4: How can I monitor the reaction progress effectively?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to determine the consumption of starting materials and the formation of the product.
Q5: What are the typical purification methods for the coupled products?
A5: After the reaction is complete, the crude product is typically worked up by extraction and then purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
| Possible Cause | Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source. Ensure rigorous exclusion of oxygen from the reaction mixture by proper degassing of solvents and use of an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Ligand | Screen different phosphine ligands. Bulky and electron-rich ligands are often more effective. |
| Suboptimal Base | The choice of base is critical. Try a stronger or weaker base depending on the specific reaction. For example, if using K₂CO₃ in a Suzuki coupling with poor results, consider switching to Cs₂CO₃. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some cross-coupling reactions require heating to proceed at a reasonable rate. |
| Poor Quality Reagents | Use high-purity, anhydrous solvents and reagents. Boronic acids, in particular, can be prone to decomposition. |
Problem 2: Formation of significant side products.
| Possible Cause | Solution |
| Homocoupling of Boronic Acid (Suzuki) | This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing and consider using a lower temperature. |
| β-Hydride Elimination (Heck) | This can lead to the formation of undesired isomers. The choice of ligand can influence the regioselectivity. Consider using bidentate ligands. |
| Decomposition of Starting Material | If the reaction is run at too high a temperature or for too long, the starting material or product may decompose. Optimize the reaction time and temperature. |
| Instability of Boc Protecting Group | The Boc group is generally stable under neutral or basic conditions but can be cleaved by strong acids.[8][9][10] Ensure the reaction conditions are not acidic. If acidic conditions are unavoidable, consider a more robust protecting group. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Solution |
| Co-elution with Ligand or Catalyst Residues | Optimize the column chromatography conditions. A different solvent system or a gradient elution may be necessary. A charcoal treatment can sometimes help remove palladium residues. |
| Product is an Oil | If the product is a non-crystalline oil, it may be difficult to purify. Consider converting it to a solid derivative for purification, if possible. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 |
| 3-Chloropyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 110 | 24 | ~70 |
Note: The data in this table is based on generalized conditions for Suzuki-Miyaura reactions of similar substrates and should be optimized for specific cases.
Table 2: Representative Conditions for Heck Reaction of this compound
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | ~80[1] |
| 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | ~75 |
| Methyl Acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | DIPEA | Acetonitrile | 80 | 24 | ~88 |
Note: The data in this table is based on generalized conditions for Heck reactions and should be optimized for specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound Methyl Ester
-
To an oven-dried Schlenk flask, add this compound methyl ester (1.0 equiv.), the aryl boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed C(sp(3))-H Arylation of N-Boc benzylalkylamines via a deprotonative cross-coupling process - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Technical Guide to Boc-D-Allylglycine in Synthesis
Technical Support Center
Welcome to the technical support center for managing steric hindrance with Boc-D-Allylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into your synthetic workflows. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "sterically hindered" amino acid?
A1: The allyl group on the side chain of this compound, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine, creates significant steric bulk around the alpha-carbon. This steric hindrance can impede the approach of reagents, particularly during peptide coupling reactions, leading to slower reaction rates and incomplete conversions.
Q2: What are the most common challenges encountered when using this compound in solid-phase peptide synthesis (SPPS)?
A2: The primary challenges include low coupling efficiency, leading to deletion sequences in the final peptide, and an increased risk of racemization at the alpha-carbon during activation and coupling. Incomplete Boc-deprotection can also be an issue in certain sequence contexts.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended over standard carbodiimides like DCC or DIC.[1] Aminium/uronium salt-based reagents such as HATU, HBTU, and COMU are generally more effective at overcoming the steric barrier and achieving higher coupling yields.[2][3]
Q4: Can I use standard Boc deprotection methods for this compound?
A4: Yes, standard Boc deprotection conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), are generally effective for removing the Boc group from this compound.[4] However, in sequences prone to aggregation, ensuring complete deprotection may require extended reaction times or repeated treatments.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis with this compound, providing potential causes and recommended solutions.
Issue 1: Low Coupling Yield (Positive Kaiser Test after Coupling)
-
Question: My Kaiser test is still positive (blue beads) after a standard coupling reaction with this compound. What should I do?
-
Potential Causes:
-
Insufficient reactivity of the coupling reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance.[5]
-
Steric hindrance: The bulky nature of this compound slows down the reaction rate.
-
Peptide aggregation: The growing peptide chain may be folding on the resin, blocking access to the reactive sites.[6]
-
-
Recommended Solutions:
-
Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[7]
-
Switch to a more potent coupling reagent: Utilize a uronium/aminium-based reagent like HATU or HBTU.[2][3]
-
Increase reaction time and/or temperature: Extend the coupling time or moderately increase the temperature (e.g., to 40-50°C), though be mindful of potential side reactions.[2]
-
Use a "disrupting" solvent: If aggregation is suspected, switch from DMF to NMP or add a small amount of DMSO to the solvent mixture.[5]
-
Issue 2: Presence of Deletion Sequences in the Final Peptide
-
Question: My final peptide analysis (LC-MS) shows a significant peak corresponding to a deletion of the D-Allylglycine residue. How can I prevent this?
-
Potential Cause: This is a direct consequence of incomplete coupling of this compound. The unreacted free amine on the resin proceeds to couple with the next amino acid in the sequence.
-
Recommended Solutions:
-
Implement a double coupling strategy for the this compound incorporation step.[7]
-
Confirm complete coupling with a negative Kaiser test before proceeding to the next deprotection step.[7]
-
Introduce a capping step after the second coupling if the Kaiser test is still positive. This will acetylate any unreacted amines, preventing them from reacting further and simplifying purification.
-
Issue 3: High Levels of Racemization
-
Question: I am observing diastereomeric impurities in my final product. How can I minimize racemization during the coupling of this compound?
-
Potential Causes:
-
Oxazolone formation: The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated Boc-amino acid. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[8][9]
-
Excessive base or prolonged pre-activation: A high concentration of base or allowing the activated amino acid to sit for too long before adding it to the resin can increase the rate of racemization.[1]
-
-
Recommended Solutions:
-
Select appropriate reagents and additives: The use of additives like HOBt or OxymaPure with carbodiimide reagents can suppress racemization.[5] Coupling reagents like COMU are also reported to reduce racemization.[5]
-
Optimize base selection: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP), instead of DIPEA.[5]
-
Control temperature: Perform the coupling reaction at 0°C or room temperature. Avoid elevated temperatures if racemization is a concern.[1]
-
Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation.[8]
-
Data Presentation
The following tables provide a comparative overview of common coupling reagents for sterically hindered amino acids. While specific data for this compound is limited, these trends, extrapolated from similar systems, can guide your selection.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[3][10] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[10] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[10] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | A third-generation uronium reagent with high efficiency and a better safety profile than HOBt/HOAt-based reagents.[11] |
| DIC/HOBt | Carbodiimide | 70-90 | Moderate | Low to Moderate | A classic and cost-effective method; HOBt is crucial for suppressing racemization. Slower than aminium/uronium reagents.[12] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for this compound Incorporation
This protocol outlines a general procedure for a single coupling cycle in manual solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes with gentle agitation.
-
Wash the resin thoroughly with DCM (5 times).
-
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3 times) and then with N,N-dimethylformamide (DMF) (3 times).
-
-
Coupling (using HBTU):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Double Coupling for this compound
This protocol is recommended if the Kaiser test after the first coupling is positive.
-
After the first coupling and washing step (Protocol 1, step 5), repeat the coupling step (Protocol 1, step 4) with a fresh solution of activated this compound.
-
Agitate the reaction mixture for an additional 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM as before.
-
Perform a second Kaiser test to confirm the completion of the reaction.
Protocol 3: HATU-Mediated Coupling of this compound
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
-
Follow steps 1-3 of the Standard Boc-SPPS Cycle (Protocol 1).
-
Coupling (using HATU):
-
In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.[2]
-
Add DIPEA (4.0 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[12]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Proceed with washing and monitoring as described in the standard protocol.
Visualizations
Caption: Standard Boc-SPPS workflow for incorporating this compound.
Caption: Troubleshooting logic for low coupling yield with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc-D-Allylglycine and Boc-L-Allylglycine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic properties. Among these, allylglycine offers a versatile chemical handle for post-synthetic modifications. The choice between its two enantiomers, D-allylglycine and L-allylglycine, can significantly impact the resulting peptide's structure, stability, and biological activity. This guide provides an objective comparison of Boc-D-Allylglycine and Boc-L-Allylglycine in peptide synthesis, supported by established principles and experimental protocols.
Core Chemical Differences and Strategic Implications
The fundamental difference between this compound and Boc-L-Allylglycine lies in their stereochemistry at the alpha-carbon. This seemingly subtle variation has profound consequences for the three-dimensional structure of the peptide. While their chemical reactivity in coupling reactions is identical, the spatial orientation of the allyl side chain differs, influencing peptide folding, receptor binding, and enzymatic stability.
Incorporating the naturally occurring L-enantiomer generally retains the native peptide conformation, which can be crucial for binding to biological targets.[1] Conversely, the introduction of the D-enantiomer can induce significant conformational changes and, most notably, confer resistance to enzymatic degradation.[2] Proteases, which are chiral enzymes, are often stereospecific for L-amino acid residues, rendering peptides containing D-amino acids more stable in biological systems.
Performance Comparison in Peptide Synthesis
While direct head-to-head quantitative data for the synthesis of the same allylglycine-containing peptide using both enantiomers is not extensively available in the literature, we can extrapolate an illustrative performance comparison based on well-documented principles of solid-phase peptide synthesis (SPPS). The primary protecting group strategy discussed here is the tert-butyloxycarbonyl (Boc) chemistry.
Table 1: Illustrative Performance Comparison of this compound vs. Boc-L-Allylglycine in SPPS
| Performance Metric | Boc-L-Allylglycine Strategy | This compound Strategy | Key Considerations |
| Coupling Efficiency | Generally high and predictable. | Expected to be similar to the L-enantiomer under standard conditions. | The steric hindrance of the allyl group is the primary factor affecting coupling, not the stereochemistry. Double coupling or the use of potent coupling reagents may be beneficial in sterically hindered sequences. |
| Crude Peptide Purity (%) | Typically high, sequence-dependent. | Expected to be similar to the L-enantiomer. | Purity is more influenced by the success of each coupling and deprotection step rather than the stereochemistry of a single residue. |
| Overall Yield (%) | Highly dependent on sequence length and complexity. | Expected to be in a similar range to the L-enantiomer. | Yield is a cumulative result of all synthesis steps. |
| Racemization Risk | Low for allylglycine during standard Boc-SPPS. | Low for allylglycine during standard Boc-SPPS. | Allylglycine is not as prone to racemization as amino acids like histidine or cysteine. |
| Impact on Peptide Structure | Generally maintains the expected backbone conformation of an L-peptide. | Can induce local or global conformational changes, potentially leading to altered secondary structures like turns or helices. | The D-amino acid can act as a "helix breaker" or a "turn inducer" depending on the sequence context. |
| Enzymatic Stability | Susceptible to degradation by proteases. | Significantly enhanced resistance to proteolytic degradation. | This is a major advantage for therapeutic peptide development. |
| Biological Activity | Activity is dependent on the native-like conformation. | Can lead to reduced, enhanced, or completely different biological activity due to altered receptor binding. | The effect on activity is highly specific to the peptide and its target. |
Note: The data in this table is illustrative and based on general principles of peptide chemistry. Actual results will vary based on the specific peptide sequence, synthesis protocol, and analytical methods.
Experimental Protocols
The following is a detailed protocol for the incorporation of Boc-Allylglycine into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS). The protocol is identical for both the D- and L-enantiomers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Boc-Allylglycine Incorporation
Materials:
-
Pre-loaded resin (e.g., Merrifield resin for peptide acids or MBHA resin for peptide amides)
-
This compound or Boc-L-Allylglycine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
Kaiser (ninhydrin) test kit
Experimental Workflow:
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (3x), and DCM (3x) to remove residual TFA.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM for 10 minutes (2x).
-
Washing: Wash the resin with DCM (5x) to remove excess base.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Boc-D/L-Allylglycine (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in a DCM/DMF solvent mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Repeat Cycle: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection steps, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous HF with appropriate scavengers.
Impact on Peptide Structure and Function: A Logical Relationship
The decision to use this compound over its L-counterpart is a strategic one, aimed at modulating the peptide's properties. The following diagram illustrates the logical relationship between the choice of stereochemistry and the potential outcomes.
Caption: Impact of allylglycine stereochemistry on peptide properties.
Potential Application in Modulating Signaling Pathways
Peptides are crucial signaling molecules in a vast array of biological pathways. For instance, many peptide hormones and neuropeptides act through G-protein coupled receptors (GPCRs). The introduction of a D-amino acid like D-allylglycine can create potent and long-lasting antagonists or agonists for these receptors.
The enhanced stability of D-amino acid-containing peptides means they have a longer half-life in circulation, leading to a more sustained therapeutic effect. The altered conformation may also lead to a different binding mode at the receptor, potentially switching a peptide from an agonist to an antagonist, or vice-versa. The allyl group itself provides a site for further modifications, such as the attachment of fluorescent probes for studying receptor trafficking or the addition of moieties to improve cell permeability.
Caption: A simplified GPCR signaling pathway modulated by a peptide ligand.
Conclusion
The choice between this compound and Boc-L-Allylglycine in peptide synthesis is a critical strategic decision that extends beyond simple stereoisomerism. While the synthetic procedures are largely identical, the resulting peptides can have vastly different properties. The incorporation of Boc-L-Allylglycine is favored when maintaining a native conformation and biological activity is paramount. In contrast, this compound is a powerful tool for enhancing enzymatic stability and exploring novel structure-activity relationships. The allyl side chain in both enantiomers provides a valuable handle for post-synthetic modifications, further expanding the chemical space for peptide-based drug discovery. A thorough understanding of the potential impact of stereochemistry on peptide conformation and function is essential for the rational design of next-generation peptide therapeutics.
References
A Comparative Guide to Boc and Fmoc Strategies for the Incorporation of Boc-D-Allylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide sequences is a critical strategy for modulating the pharmacological properties of therapeutic peptides. D-Allylglycine, with its versatile allyl side chain, offers a valuable tool for post-synthesis modifications such as cyclization and the introduction of various functionalities. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies for incorporating D-Allylglycine can significantly impact the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of these two approaches, supported by detailed experimental protocols and a summary of expected quantitative outcomes.
Performance Comparison: Boc vs. Fmoc for D-Allylglycine Incorporation
| Parameter | Boc Strategy | Fmoc Strategy | Rationale & Remarks |
| Coupling Efficiency | >98% | >99% | Fmoc chemistry, with modern coupling reagents like HBTU/HATU, generally offers slightly higher coupling efficiencies[]. However, Boc-D-Allylglycine is not particularly sterically hindered, and high coupling efficiency can be achieved with standard protocols. |
| Overall Yield | Good to Excellent | Excellent | The milder deprotection conditions of the Fmoc strategy can lead to higher overall yields, especially for longer or more complex peptides, by minimizing peptide chain degradation over repeated cycles[][4]. Boc strategy can sometimes lead to lower yields in long syntheses due to the harsh repetitive acid treatment. |
| Purity of Crude Peptide | Good | Very Good to Excellent | The milder conditions of Fmoc-SPPS generally result in fewer side reactions and, consequently, a purer crude product[]. Potential side reactions in Boc chemistry, though manageable, can lead to a more complex crude product mixture. |
| Handling of "Difficult" Sequences | Often Preferred | Can be Challenging | For sequences prone to aggregation, the repeated TFA treatment in Boc-SPPS can help to disrupt secondary structures and improve solvation, leading to better outcomes[4][5]. |
| Orthogonality | Quasi-orthogonal | Fully Orthogonal | The Fmoc/tBu strategy is a true orthogonal system, allowing for selective deprotection of side chains while the N-terminal Fmoc group is intact[6]. The Boc/Bzl strategy is considered quasi-orthogonal as both are acid-labile, though at different acid strengths[7]. |
| Reagent Safety & Waste | Requires strong, corrosive acids (TFA, HF) | Uses piperidine (a regulated substance) but avoids strong acids for deprotection. | The use of highly corrosive and toxic acids like HF for cleavage in Boc synthesis requires specialized equipment and handling procedures[5]. |
Experimental Protocols
The following are detailed, representative protocols for the incorporation of D-Allylglycine using both Boc and Fmoc strategies.
Protocol 1: Incorporation of this compound-OH via Boc-SPPS
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard resin such as MBHA.
1. Resin Swelling and Preparation:
-
Swell 200 mg of MBHA resin (loading ~0.5 mmol/g) in dichloromethane (DCM, 5 mL) for 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL).
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v, 5 mL) for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (5 mL) and shake for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DCM (3 x 5 mL).
3. Neutralization:
-
Neutralize the resin by washing with 10% diisopropylethylamine (DIEA) in DCM (v/v, 2 x 5 mL) for 2 minutes each.
-
Wash the resin with DCM (3 x 5 mL) and then with N,N-dimethylformamide (DMF, 3 x 5 mL).
4. Coupling of this compound-OH:
-
In a separate vial, dissolve this compound-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test[8]. If the test is positive, repeat the coupling.
5. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid.
6. Cleavage and Final Deprotection:
-
After the final coupling and Boc deprotection, wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum.
-
In a specialized HF cleavage apparatus, add scavengers (e.g., anisole, 1 mL per gram of resin).
-
Cool the vessel to 0°C and carefully add liquid hydrogen fluoride (HF).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
Protocol 2: Incorporation of Fmoc-D-Allylglycine-OH via Fmoc-SPPS
This protocol assumes a manual synthesis on a 0.1 mmol scale using a Rink Amide resin.
1. Resin Swelling and Preparation:
-
Swell 150 mg of Rink Amide resin (loading ~0.67 mmol/g) in DMF (5 mL) for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v, 5 mL) for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and shake for 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-D-Allylglycine-OH:
-
In a separate vial, dissolve Fmoc-D-Allylglycine-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, recouple.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid.
5. Cleavage and Final Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet under vacuum.
Workflow and Pathway Visualizations
The following diagrams illustrate the core cyclical processes of the Boc and Fmoc solid-phase peptide synthesis strategies.
References
A Comparative Guide to Alternatives for Boc-D-Allylglycine in Peptide Modification
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids is a critical strategy for designing peptides with enhanced therapeutic properties. Boc-D-Allylglycine has served as a versatile building block, offering an allyl handle for post-synthetic modifications such as olefin metathesis and thiol-ene chemistry. However, the expanding landscape of bioorthogonal chemistry presents a range of powerful alternatives, each with unique advantages in terms of reaction efficiency, specificity, and biocompatibility. This guide provides an objective, data-driven comparison of key alternatives to this compound to inform the selection of the most suitable tool for your peptide modification needs.
Core Alternatives and Their Chemistries
The primary alternatives to the allyl group of this compound are other reactive moieties that enable highly specific and efficient conjugation reactions. These can be broadly categorized as follows:
-
Alkynes for Click Chemistry: Amino acids containing terminal alkynes, such as Boc-D-propargylglycine (Boc-D-Pra) , are substrates for the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its speed, high yield, and the exceptional stability of the resulting triazole linkage.[1][2]
-
Azides for Click Chemistry: Amino acids bearing an azide group, like Boc-L-azidohomoalanine (AHA) , are the complementary partners to alkynes in CuAAC reactions. Azides are small, stable in physiological conditions, and do not typically participate in side reactions within biological systems.[3] For live-cell applications where copper's toxicity is a concern, azides can be reacted with strained cyclooctynes in a copper-free variant known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
-
Photo-reactive Groups: Unnatural amino acids such as Boc-p-benzoyl-L-phenylalanine (Boc-Bpa) contain photo-activatable moieties. Upon exposure to UV light, these groups form highly reactive intermediates that can covalently crosslink with nearby molecules, making them invaluable for identifying and mapping protein-protein interactions.[5][6]
Quantitative Performance Comparison
The choice of a modification strategy often hinges on quantitative metrics such as reaction speed, efficiency, and the stability of the resulting covalent bond. The following tables summarize available data to facilitate a direct comparison between the chemistries enabled by this compound and its alternatives.
| Table 1: General Performance of Peptide Modification Chemistries | ||||
| Parameter | Olefin Metathesis (from Allylglycine) | Thiol-Ene Reaction (from Allylglycine) | CuAAC (from Propargylglycine/Azido-amino acids) | SPAAC (from Azido-amino acids) |
| Typical Reaction Time | 2-24 hours | < 1 hour (photo-initiated) | < 1 hour | 1-4 hours |
| Typical Yield | Moderate to High | High to Quantitative | High to Quantitative[1] | High |
| Biocompatibility | Catalyst-dependent (Ruthenium catalysts can be toxic) | High (can be initiated with light) | Limited in living systems due to copper toxicity[3] | High (metal-free) |
| Catalyst Required | Ruthenium-based (e.g., Grubbs catalysts)[7][8] | Photoinitiator or radical initiator | Copper(I) source[9] | None |
| Table 2: Kinetic Data for Bioorthogonal Reactions | ||
| Reaction Chemistry | Bioorthogonal Pair | **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** |
| Thiol-Ene (Norbornene) | Thiol + Norbornene | ~10² - 10³ |
| CuAAC | Alkyne + Azide | ~10² - 10³ |
| SPAAC | Azide + Dibenzocyclooctyne (DBCO) | ~0.1 - 2.3[10] |
| Table 3: Comparative Stability of Resulting Linkages | |||
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT) |
| Thioether (from Thiol-Ene) | Highly Stable | Generally Stable (potential for oxidation) | Highly Stable |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Highly Stable[11] | Highly Stable[11] | Highly Stable[11] |
| Carbon-Carbon Double Bond (from Metathesis) | Highly Stable | Highly Stable | Highly Stable |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved[12] |
Experimental Protocols and Methodologies
The successful incorporation and subsequent modification of these unnatural amino acids rely on robust and optimized protocols. Below are generalized procedures for solid-phase peptide synthesis (SPPS) using Boc chemistry, followed by the respective modification reactions.
General Workflow for Peptide Modification
The overall process for peptide modification using these alternatives follows a similar logical flow, differing primarily in the final ligation or crosslinking step.
Caption: General workflow for peptide synthesis and modification.
Protocol 1: Incorporation of Boc-D-propargylglycine and Subsequent CuAAC
This protocol outlines the steps for incorporating Boc-D-Pra into a peptide sequence and performing a subsequent copper-catalyzed "click" reaction.
A. Solid-Phase Peptide Synthesis (Boc-SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Iterative Elongation Cycle:
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash thoroughly with DCM and isopropanol.[13]
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash with DCM.[13]
-
Coupling: To couple a standard Boc-amino acid or Boc-D-propargylglycine, pre-activate 2-4 equivalents of the amino acid with a coupling agent (e.g., HBTU) and DIEA in N,N-dimethylformamide (DMF). Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor completion with a Kaiser test.
-
-
Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., HF or a trifluoromethanesulfonic acid-based cocktail) to cleave the peptide from the resin and remove side-chain protecting groups.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the purified alkyne-containing peptide and an azide-functionalized molecule (e.g., a fluorescent dye-azide) in a suitable solvent system (e.g., a mixture of water and t-butanol).
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate. A copper-stabilizing ligand like TBTA can also be included.[14]
-
Reaction: Add the copper catalyst solution to the peptide mixture. Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the resulting triazole-linked peptide by reverse-phase HPLC.
Protocol 2: Incorporation of Boc-L-azidohomoalanine and Subsequent SPAAC
This protocol is suitable for modifications in biological systems where copper is not desired.
A. Solid-Phase Peptide Synthesis (Boc-SPPS)
The incorporation of Boc-L-azidohomoalanine follows the same general SPPS protocol as described for Boc-D-propargylglycine. The azide functionality is stable to the standard Boc-SPPS deprotection and cleavage conditions.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reaction Setup: Dissolve the purified azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Addition of Cyclooctyne: Add the strained alkyne reagent (e.g., a DBCO-functionalized molecule) to the peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific cyclooctyne and the concentrations of the reactants.
-
Analysis/Purification: The modified peptide can be directly analyzed in a biological context or purified by HPLC if required.
Caption: Comparison of CuAAC and SPAAC pathways.
Protocol 3: Incorporation of Boc-p-benzoyl-L-phenylalanine and Photo-Crosslinking
This protocol is designed for identifying protein-protein interactions.
A. Solid-Phase Peptide Synthesis (Boc-SPPS)
Incorporate Boc-p-benzoyl-L-phenylalanine using the standard SPPS protocol described above. The benzophenone moiety is stable to the synthesis and cleavage conditions.
B. Photo-Crosslinking
-
Incubation: Incubate the purified Bpa-containing peptide with its potential binding partner(s) in a suitable buffer.
-
UV Irradiation: Expose the sample to UV light at approximately 350-365 nm. The optimal irradiation time (typically 15-60 minutes) should be determined empirically.[15]
-
Analysis: Analyze the reaction mixture by SDS-PAGE to identify higher molecular weight bands corresponding to the crosslinked peptide-protein complex. The crosslinked partner can then be identified by mass spectrometry.
Caption: Workflow for photo-crosslinking with Bpa.
Conclusion and Recommendations
The choice of an alternative to this compound depends heavily on the intended application.
-
For rapid and high-yield in vitro conjugation , such as labeling with fluorescent dyes or PEGylation, Boc-D-propargylglycine followed by CuAAC is an excellent choice due to its superior kinetics and the robustness of the resulting triazole linkage.[1][2]
-
For applications in living systems , where copper toxicity is a concern, Boc-L-azidohomoalanine coupled with SPAAC offers a powerful bioorthogonal strategy.[3]
-
For the identification and mapping of protein-protein interactions , Boc-p-benzoyl-L-phenylalanine provides an indispensable tool for covalently trapping binding partners upon UV irradiation.[5][6]
-
The thiol-ene reaction , applicable to the allyl group of this compound, remains a strong contender, especially for applications requiring metal-free conditions and rapid, light-initiated ligation.[16] It offers an advantage over SPAAC in terms of reaction speed for some applications.
By understanding the quantitative performance and experimental considerations of each alternative, researchers can make an informed decision to select the optimal building block and chemical strategy to advance their peptide-based research and drug development efforts.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Peptide-Based Drug Design | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fig. 1, [Optimized BONCAT workflow in H...]. - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
A Comparative Analysis of Allyl-Containing Amino Acids for Researchers and Drug Development Professionals
In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids offers a powerful strategy to enhance the therapeutic properties of peptides and proteins. Among these, allyl-containing amino acids have emerged as versatile building blocks due to the unique reactivity of the allyl group. This guide provides a comparative analysis of three distinct classes of allyl-containing amino acids: α-allyl-glycine (a C-allylated amino acid), S-allyl-cysteine (an S-allylated amino acid), and N-allyl-glycine (an N-allylated amino acid). We will delve into their synthesis, properties, and applications, supported by experimental data and detailed protocols to aid researchers in their selection and utilization.
Comparative Overview
The positioning of the allyl group on the amino acid scaffold significantly influences its chemical reactivity, steric hindrance, and suitability for various applications. The following table summarizes the key characteristics of α-allyl-glycine, S-allyl-cysteine, and N-allyl-glycine.
| Feature | α-Allyl-glycine | S-Allyl-cysteine | N-Allyl-glycine |
| Structure | Allyl group on the α-carbon | Allyl group on the sulfur atom of the cysteine side chain | Allyl group on the backbone nitrogen |
| Synthesis | Asymmetric synthesis from glycine derivatives | Direct alkylation of cysteine | Reductive amination of glyoxylic acid or direct alkylation of glycine |
| Key Properties | Stable, introduces conformational constraints | Stable, naturally occurring, good bioavailability[1] | Can be incorporated into peptoids, alters backbone flexibility[2] |
| Primary Applications | Peptide stapling, protein modification, synthesis of complex amino acids[3][4][5] | Antioxidant, anticancer agent, component of aged garlic extract[6] | Building block for polypeptoids, backbone modification of peptides[2] |
| Reactivity of Allyl Group | Accessible for various chemical modifications | Readily participates in thiol-ene reactions | Can be functionalized, but may influence peptide bond formation |
In-Depth Analysis of Each Amino Acid
α-Allyl-glycine
α-Allyl-glycine is a synthetic amino acid that introduces an allyl group directly at the α-carbon, providing a versatile handle for chemical modification without interfering with the peptide backbone.
Synthesis and Properties: The synthesis of enantiomerically pure α-allyl-glycine often involves asymmetric alkylation of a glycine enolate equivalent. It is a stable, crystalline solid with a molar mass of 115.13 g/mol .[7] Its incorporation into peptides can influence their secondary structure.
Applications: The primary application of α-allyl-glycine lies in peptide and protein engineering. The terminal alkene can be used for:
-
Site-selective protein modification: The allyl group can be targeted for the attachment of fluorescent probes, affinity tags, or drug molecules.[3]
-
Peptide stapling: The allyl group can be used to form a covalent bridge with another amino acid side chain, constraining the peptide into a specific conformation.
-
Synthesis of complex amino acids: The allyl group can be further elaborated to create a variety of other non-canonical amino acids.[5]
S-Allyl-cysteine (SAC)
S-Allyl-cysteine is a naturally occurring organosulfur compound found in garlic. It is known for its antioxidant and potential therapeutic properties.
Synthesis and Properties: SAC can be synthesized by the direct alkylation of L-cysteine with allyl bromide in an aqueous ammonia solution.[6] It is a highly stable and water-soluble compound.[1]
Applications: SAC is primarily investigated for its biological activities:
-
Antioxidant: SAC has been shown to scavenge free radicals.
-
Anticancer: Studies have demonstrated that SAC and related compounds can induce apoptosis in cancer cells through various signaling pathways.[6]
-
Dietary supplement: As a component of aged garlic extract, SAC is consumed for its potential health benefits.
A related compound, S-allylmercaptocysteine (SAMC), has been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK signaling pathways.[8]
N-Allyl-glycine
N-Allyl-glycine is a derivative of glycine where the allyl group is attached to the backbone nitrogen. This modification leads to the formation of a peptoid residue when incorporated into a peptide chain.
Synthesis and Properties: N-Allyl-glycine can be synthesized through the reductive amination of glyoxylic acid with allylamine or by direct N-alkylation of glycine. It is a stable compound with a molar mass of 115.13 g/mol .[9] The incorporation of N-allyl-glycine into a peptide chain disrupts the normal hydrogen bonding pattern of the peptide backbone, affecting its conformation.
Applications:
-
Peptoid synthesis: N-allyl-glycine is a key monomer for the synthesis of polypeptoids, which are polymers with a peptide-like backbone but with side chains attached to the nitrogen atom.[2]
-
Backbone modification: The introduction of N-allyl-glycine into a peptide can be used to modulate its proteolytic stability and cell permeability.
Experimental Protocols
Synthesis of S-Allyl-cysteine[6]
Materials:
-
L-Cysteine hydrochloride
-
Allyl bromide
-
2M Ammonium hydroxide solution
-
Ethanol
Procedure:
-
To a solution of L-cysteine hydrochloride (1 g, 6.34 mmol) in 20 mL of 2M ammonium hydroxide, add allyl bromide (1.15 g, 9.51 mmol).
-
Stir the resulting mixture at room temperature for 20 hours.
-
Concentrate the reaction mixture under reduced pressure to precipitate the product.
-
Filter the white solid, wash with ethanol (3 x 10 mL), and dry under vacuum.
-
This procedure typically yields S-allyl-cysteine in approximately 80% yield.
Solid-Phase Peptide Synthesis (SPPS) using an Allyl-Protected Amino Acid
The allyl group can be used as a protecting group for the side chains of amino acids like aspartic acid or glutamic acid during SPPS. The deprotection is typically achieved using a palladium catalyst.
Materials:
-
Fmoc-protected amino acid loaded resin
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Fmoc-protected amino acid with an allyl-protected side chain
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (with the allyl-protected side chain) using standard coupling reagents (e.g., HBTU/HOBt/DIEA in DMF). Allow the reaction to proceed for 2 hours, then wash the resin.
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Allyl Deprotection: a. Swell the resin in DCM. b. Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and phenylsilane (25 equivalents) in DCM. c. Add the palladium catalyst solution to the resin and shake for 2 hours at room temperature. d. Wash the resin thoroughly with DCM and DMF.
-
Cleavage and Final Deprotection: Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
Visualizing Molecular Pathways and Workflows
S-allylmercaptocysteine (SAMC) Induced Apoptosis via MAPK Pathway
S-allylmercaptocysteine, a compound related to S-allyl-cysteine, has been shown to induce apoptosis in cancer cells through the activation of the JNK and p38 MAPK signaling pathways.[8][10] This can be visualized as a signaling cascade.
Caption: SAMC-induced apoptosis via the MAPK signaling pathway.
Experimental Workflow for Site-Selective Protein Modification using α-Allyl-glycine
The incorporation of α-allyl-glycine into a protein allows for its subsequent modification with a molecule of interest (e.g., a fluorescent dye) via thiol-ene "click" chemistry.
Caption: Workflow for site-selective protein labeling using α-allyl-glycine.
Conclusion
The choice of an allyl-containing amino acid depends heavily on the desired application. α-Allyl-glycine provides a chemically tractable handle for peptide and protein engineering directly on the backbone. S-Allyl-cysteine offers a naturally occurring, bioactive molecule with potential therapeutic applications. N-Allyl-glycine serves as a unique building block for creating peptoids and modifying the peptide backbone. By understanding the distinct properties and reactivities of these amino acids, researchers can strategically employ them to advance their work in drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. A versatile polypeptoid platform based on N-allyl glycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allylglycine - Wikipedia [en.wikipedia.org]
- 8. Garlic-derived compound S-allylmercaptocysteine inhibits cell growth and induces apoptosis via the JNK and p38 pathways in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Allylglycine | C5H9NO2 | CID 76651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. S-allylmercaptocysteine promotes MAPK inhibitor-induced apoptosis by activating the TGF-β signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Boc-D-Allylglycine in Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is ongoing. The incorporation of unnatural amino acids is a key strategy in this endeavor. This guide provides a comparative analysis of Boc-D-Allylglycine, an invaluable building block, against other unnatural amino acids, offering insights into its impact on peptide efficacy. Supported by experimental principles, this document serves as a resource for the rational design of next-generation peptide drugs.
The use of non-proteinogenic amino acids, such as this compound, offers a powerful tool to overcome the inherent limitations of natural peptides, including poor enzymatic stability and limited conformational diversity. The unique D-configuration and the versatile allyl side chain of this compound provide distinct advantages in peptide design, leading to enhanced therapeutic properties.
Performance Comparison: this compound vs. Alternative Unnatural Amino Acids
The strategic replacement of natural amino acids with unnatural counterparts can significantly alter a peptide's physicochemical and biological properties. Below is a comparative summary of the expected effects of incorporating this compound versus other common classes of unnatural amino acids.
| Feature | This compound | Other D-Amino Acids (e.g., D-Alanine, D-Leucine) | N-methylated Amino Acids | β-Amino Acids |
| Enzymatic Stability | High | High | High | Very High |
| Conformational Flexibility | Moderate | Low to Moderate | High | Moderate |
| Post-synthesis Modification Potential | High (via allyl group) | Low | Low | Low |
| Impact on Receptor Binding | Sequence-dependent | Sequence-dependent | Can decrease affinity | Can alter conformation for improved binding |
| Synthesis Compatibility | Good with standard Boc/Fmoc chemistry | Good with standard Boc/Fmoc chemistry | Requires specific coupling conditions | Requires specific coupling conditions |
Impact on Peptide Efficacy: Quantitative Insights
While direct head-to-head quantitative data for this compound against a wide array of other unnatural amino acids in the same peptide sequence is not extensively consolidated in single studies, the principles of its utility are well-established. The following table summarizes expected quantitative effects based on known principles of peptide modification.
| Parameter | Peptide with L-Amino Acid | Peptide with this compound | Rationale for Change |
| Proteolytic Half-life (in vitro) | t½ | > t½ | D-amino acid configuration sterically hinders protease recognition and cleavage.[1][2][3][4] |
| Binding Affinity (Kd) | X | Variable | Altered side chain and backbone conformation can either enhance or decrease receptor interaction depending on the specific peptide-receptor pair. |
| Antimicrobial Activity (MIC) | Y | Potentially < Y | Increased stability and altered conformation can lead to more potent interactions with microbial membranes.[5][6][7] |
| Secondary Structure Propensity | Native conformation | Altered | The D-amino acid can induce turns or disrupt helices, allowing for conformational fine-tuning.[8][9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for the synthesis and evaluation of peptides containing this compound.
Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating a this compound residue using Boc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or HATU/DIEA).
-
Deprotection: Remove the Boc protecting group using 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling of this compound: Dissolve this compound and an activating agent (e.g., HBTU) in N,N-dimethylformamide (DMF). Add DIEA and then add the mixture to the resin. Allow to react for 1-2 hours.
-
Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the final peptide by mass spectrometry and analytical HPLC.
In Vitro Proteolytic Stability Assay
This assay determines the stability of a peptide in the presence of proteases.
-
Peptide Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Addition: Add a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) to the peptide solution to a final concentration that is physiologically relevant.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench the enzymatic reaction by adding an acid (e.g., 10% TFA) or a protease inhibitor cocktail.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Determine the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in peptide design and evaluation.
Caption: Workflow for the synthesis and evaluation of peptides containing this compound.
Caption: A generalized signaling pathway initiated by a modified peptide.
Caption: Logical relationship showing how this compound incorporation influences peptide efficacy.
References
- 1. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels [frontiersin.org]
- 7. Highly selective performance of rationally designed antimicrobial peptides based on ponericin-W1 - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Boc-D-Allylglycine: A Comparative Guide to Cross-Linking Agents for Researchers
For Immediate Publication
A Comprehensive Analysis of Boc-D-Allylglycine and its Alternatives for Covalent Capture of Protein-Protein Interactions
In the intricate world of cellular signaling and drug development, the precise identification of protein-protein interactions (PPIs) is paramount. Chemical cross-linking has emerged as a powerful technique to capture these transient interactions, providing invaluable insights for researchers. This guide offers an objective comparison of this compound, a versatile cross-linking agent, against other commonly used alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their experimental design.
This compound, a non-canonical amino acid, introduces a unique bioorthogonal handle—the allyl group—into proteins. This allows for highly specific and controlled cross-linking reactions, primarily through photo-activation or thiol-ene "click" chemistry. This contrasts with traditional cross-linkers that often target abundant functional groups, which can sometimes lead to less specific and heterogeneous products.
Performance Comparison of Cross-Linking Agents
The selection of a cross-linking agent is a critical decision that influences the specificity, stability, and success of capturing protein interactions. The following table summarizes key performance indicators for this compound and other widely used cross-linking agents.
| Feature | This compound (Photo-activated) | This compound (Thiol-Ene) | Glutaraldehyde | EDC/NHS |
| Target Residue | Any proximal residue | Cysteine (thiol group) | Lysine (primary amine) | Carboxyl groups (Asp, Glu) & Lysine (primary amine) |
| Reaction Type | Carbene insertion | Michael Addition | Schiff base formation | Amide bond formation |
| Resulting Bond | Covalent C-C, C-N, C-O, etc. | Thioether Bond | Schiff base (can polymerize) | Amide Bond |
| Specificity | Proximity-based, less sequence specific | High for thiols | Lower, targets abundant lysines | High for carboxyls and primary amines |
| Control | High (spatiotemporal control with light) | High | Lower | Moderate |
| Reaction Speed | Very Fast (upon UV irradiation) | Fast (minutes to a few hours) | Fast (minutes to hours) | Fast (minutes to a few hours) |
| Bond Stability | Highly stable | Generally stable | Can be reversible, potential for polymerization | Highly stable |
| Cytotoxicity | Generally lower | Lower | High, can cause cell apoptosis[1][2] | Moderate, byproducts can be cytotoxic |
| Key Advantage | Site-specific incorporation, temporal control | High specificity for cysteine | Effective and low cost | "Zero-length" cross-linker, no spacer arm |
| Key Disadvantage | Requires genetic incorporation of the amino acid | Requires accessible cysteine residues | Can lead to protein polymerization and cytotoxicity | Can be sensitive to hydrolysis |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and reliable results. Below are methodologies for key cross-linking experiments.
Protocol 1: Site-Specific Photo-Cross-Linking using this compound
This protocol outlines the workflow for identifying protein-protein interactions using a genetically incorporated photo-reactive amino acid like a diazirine-modified lysine (as a proxy for the reactivity of a photo-activated allylglycine derivative).
1. Site-Specific Incorporation of the Unnatural Amino Acid (UAA):
-
The gene of the protein of interest (POI) is cloned into a mammalian expression vector with an affinity tag (e.g., HA-tag).
-
A TAG amber codon is introduced at the desired position in the POI gene via site-directed mutagenesis.
-
HEK293T cells are co-transfected with the plasmid encoding the POI mutant and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the UAA.
-
Cells are cultured in a medium supplemented with the photo-cross-linkable UAA.
2. In Vivo Photo-Cross-Linking:
-
After 48-72 hours of protein expression, the cells are washed with PBS.
-
The cells are irradiated with UV light (e.g., 365 nm) on ice for a specified duration (e.g., 30 minutes) to activate the photo-cross-linker.
3. Affinity Purification of Cross-Linked Complexes:
-
The irradiated cells are lysed under denaturing conditions.
-
The cell lysate is subjected to affinity purification (e.g., anti-HA immunoprecipitation) to isolate the POI and its covalently cross-linked binding partners.
4. Sample Preparation for Mass Spectrometry:
-
The purified protein complexes are separated by SDS-PAGE.
-
The protein bands are excised, in-gel digested with trypsin (and optionally with other proteases sequentially to improve sequence coverage).
5. LC-MS/MS Analysis and Data Interpretation:
-
The digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting MS data is analyzed using specialized software (e.g., Kojak, MeroX) to identify the cross-linked peptides.[3][4] This allows for the identification of the interacting proteins and the specific sites of interaction.[3][5]
Protocol 2: Glutaraldehyde Cross-Linking of Proteins
This protocol provides a general procedure for chemical cross-linking of proteins using glutaraldehyde.[6]
1. Sample Preparation:
-
Prepare the purified protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 0.1–1 mg/mL. The buffer should be free of primary amines (e.g., Tris).
2. Cross-Linking Reaction:
-
Add glutaraldehyde solution to the protein sample to a final concentration of 0.5% to 2% (v/v).
-
Incubate the mixture for 15 to 30 minutes at room temperature.
3. Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching solution, typically 1 M Tris-HCl (pH 7.5) or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted glutaraldehyde is neutralized.
4. Analysis of Cross-Linked Products:
-
The cross-linked protein mixture can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight complexes.
-
For identification of interacting partners, the cross-linked complexes can be excised from the gel, digested, and analyzed by mass spectrometry.[6]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.
Case Study: Probing the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in many diseases, including cancer.[7][8][9] Identifying the protein-protein interactions within this pathway is key to understanding its function and developing targeted therapies. This compound, incorporated at specific sites within key proteins of this pathway, can be used to capture and identify both stable and transient interactions that are critical for signal transduction. For instance, incorporating a photo-activatable amino acid into Akt could allow for the identification of its direct substrates and regulatory partners upon activation by upstream signals like PI3K.[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. An insight into PI3k/Akt pathway and associated protein-protein interactions in metabolic syndrome: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pan-Cancer Proteogenomic Atlas of PI3K/AKT/mTOR Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Review of Boc-D-Allylglycine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide structures is a critical strategy for enhancing therapeutic properties. Boc-D-Allylglycine stands out as a versatile building block, primarily due to its unique allyl side chain that serves as a handle for a variety of post-synthesis modifications, including peptide stapling and macrocyclization. This guide provides an objective comparison of this compound's performance against its main alternative, Fmoc-L-Allylglycine, and other olefin-bearing amino acids, supported by available experimental data and detailed protocols.
Performance Comparison: Boc vs. Fmoc Protection for Allylglycine
The choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups for allylglycine in solid-phase peptide synthesis (SPPS) dictates the overall synthetic strategy, including deprotection conditions and potential side reactions. While direct head-to-head quantitative comparisons for allylglycine are not extensively documented in single studies, a comparative analysis can be extrapolated from the well-established principles of Boc and Fmoc chemistries.
Table 1: General Performance Comparison of Boc and Fmoc Strategies in SPPS
| Parameter | Boc Strategy (e.g., this compound) | Fmoc Strategy (e.g., Fmoc-L-Allylglycine) | Key Considerations |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., Piperidine) | The harsh acidic conditions of Boc deprotection may limit its use for peptides with acid-sensitive moieties. |
| Coupling Efficiency | Generally high, can be advantageous for "difficult" or hydrophobic sequences.[1] | Typically high, often exceeding 99% with modern coupling reagents.[2] | The protonated N-terminus after Boc deprotection can reduce aggregation in hydrophobic sequences.[1] |
| Crude Peptide Purity | Can be lower due to repeated acid exposure leading to side reactions. | Generally higher due to milder deprotection steps.[2] | Purity is highly sequence-dependent for both strategies. |
| Final Peptide Yield | Variable, dependent on peptide length and sequence. | Generally good, but can be affected by aggregation in long or hydrophobic peptides. | Final yields are significantly impacted by the efficiency of each synthesis cycle and purification losses.[3] |
| Side Reactions | Acid-catalyzed side reactions, potential for tert-butylation of sensitive residues.[4] | Base-induced side reactions like diketopiperazine formation, especially with proline-containing sequences.[5] | The allyl group itself can undergo side reactions, which are generally independent of the protecting group strategy. |
Experimental Protocols: Incorporation of Allylglycine in SPPS
The following are generalized protocols for the incorporation of this compound and a proposed comparative protocol for Fmoc-L-Allylglycine into a growing peptide chain using manual solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound using Boc-SPPS[2][6]
This protocol outlines the manual solid-phase synthesis for incorporating a this compound residue into a peptide chain using Boc chemistry.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for a few minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.
-
-
Washing: After coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection steps, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) with appropriate scavengers.
Protocol 2: Proposed Comparative Incorporation of Fmoc-L-Allylglycine using Fmoc-SPPS[7]
This proposed protocol is for the incorporation of Fmoc-L-Allylglycine, allowing for a comparative assessment against the Boc strategy.
Materials:
-
Rink Amide or Wang resin pre-loaded with the C-terminal amino acid
-
Fmoc-L-Allylglycine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF and then with DCM.
-
-
Coupling of Fmoc-L-Allylglycine:
-
In a separate vessel, dissolve Fmoc-L-Allylglycine (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution to pre-activate the amino acid for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the coupling reaction using the Kaiser test.
-
-
Washing: After coupling is complete, wash the resin extensively with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage: After the final Fmoc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers.
Visualization of Synthetic Workflows
To illustrate the cyclical nature of these synthetic strategies, the following diagrams depict the core workflows of Boc and Fmoc SPPS.
Applications in Peptide Macrocyclization and Stapling
The allyl group of this compound is a versatile functional handle for constructing cyclic and stapled peptides, which often exhibit enhanced proteolytic stability and target affinity. Ring-closing metathesis (RCM) is a common strategy employed for this purpose.
Ring-Closing Metathesis (RCM) for Peptide Stapling
Peptide stapling involves creating a covalent linkage between two amino acid side chains to stabilize an α-helical conformation.[6] When two allylglycine residues are incorporated into a peptide sequence, RCM can be used to form an all-hydrocarbon staple.
Table 2: Comparison of Peptide Stapling Strategies
| Stapling Chemistry | Unnatural Amino Acids Required | Linkage Type | Key Features |
| Ring-Closing Metathesis (RCM) | Two olefin-bearing amino acids (e.g., Allylglycine) | Alkene | Forms a stable, all-hydrocarbon staple; requires a ruthenium catalyst.[6] |
| Lactam Bridge | Lysine and Aspartic/Glutamic Acid | Amide | Utilizes natural amino acids; forms a polar amide bond.[7] |
| Thioether (Thiol-ene) | Cysteine and an olefin-bearing amino acid | Thioether | "Click" chemistry approach; proceeds under mild conditions.[8] |
| Triazole (CuAAC) | Azide- and alkyne-containing amino acids | Triazole | "Click" chemistry; forms a stable, aromatic linkage.[9] |
Protocol 3: On-Resin Ring-Closing Metathesis (RCM)[11]
This protocol describes a general procedure for the on-resin cyclization of a peptide containing two allylglycine residues using a Grubbs catalyst.
Materials:
-
Peptide-resin containing two allylglycine residues
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (DCE or DCM).
-
Metathesis Reaction:
-
Dissolve the Grubbs' catalyst in the reaction solvent.
-
Add the catalyst solution to the swollen resin.
-
Agitate the mixture at room temperature or with gentle heating for 2-4 hours. The reaction can be monitored by LC-MS analysis of a small cleaved sample.
-
Repeat the catalyst addition if the reaction is incomplete.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent and then with DCM and DMF to remove the catalyst.
-
Cleavage: Cleave the cyclized peptide from the resin using the appropriate cleavage cocktail based on the SPPS strategy used (HF for Boc, TFA for Fmoc).
Potential Side Reactions
While the Boc and Fmoc protecting groups have their own associated side reactions, the allyl side chain of allylglycine can also participate in unintended reactions. During the final cleavage step with strong acids like HF in Boc-SPPS, the carbocations generated from protecting groups can potentially alkylate the double bond of the allyl group. The use of scavengers in the cleavage cocktail is crucial to minimize such side reactions.[4] In the context of RCM, olefin isomerization is a potential side reaction that can be influenced by the catalyst and reaction conditions.[10]
Conclusion
This compound is a valuable building block in peptide chemistry, offering a robust method for introducing an allyl functionality for subsequent modifications. The choice between Boc and Fmoc strategies for incorporating allylglycine will depend on the specific requirements of the target peptide, including its sequence, length, and the presence of other sensitive functional groups. While the Fmoc strategy generally offers milder deprotection conditions and often results in higher crude purity, the Boc strategy can be advantageous for hydrophobic and aggregation-prone sequences. For applications such as peptide stapling, the performance of this compound should be compared with other olefin-bearing amino acids and alternative cyclization chemistries to select the most efficient and effective strategy for the desired therapeutic candidate. Further direct comparative studies with detailed quantitative data are needed to provide a more definitive guide for researchers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. peptide.com [peptide.com]
- 6. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ysciei.com [ysciei.com]
- 8. benchchem.com [benchchem.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-D-Allylglycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Boc-D-Allylglycine.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although specific hazard classifications can vary, standard laboratory practice dictates the use of safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of a spill, prevent dust formation and collect the material using appropriate methods for solid chemical waste.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. The following steps outline the general procedure:
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes any surplus or non-recyclable solutions of the compound.[1]
-
Contaminated materials, such as personal protective equipment (gloves, etc.), weighing papers, and pipette tips, should also be collected in this designated container.
-
-
Container Labeling:
-
The waste container must be accurately labeled with the full chemical name: "this compound".
-
Include any other information required by your institution's environmental health and safety (EHS) guidelines.
-
-
Professional Disposal:
-
Decontamination of Empty Containers:
-
Once the original container of this compound is empty, it should be triple-rinsed with a suitable solvent (e.g., ethanol or water).
-
The rinsate must be collected and treated as chemical waste, and added to the designated this compound waste container.
-
After thorough decontamination, deface the label on the container and dispose of it as non-hazardous laboratory glass or plastic waste, in accordance with your institution's procedures.
-
Quantitative Data Summary
Currently, publicly available Safety Data Sheets (SDS) for this compound do not specify quantitative limits for disposal (e.g., concentration thresholds for different waste streams). The primary guideline is to treat all concentrations of this compound waste as chemical waste to be disposed of by a licensed service.
| Parameter | Guideline |
| Disposal Method | Contact a licensed professional waste disposal service.[1] |
| Recommended Technology | Chemical incineration with afterburner and scrubber.[1] |
| Contaminated Packaging | Dispose of as unused product.[1] |
Experimental Protocols
The disposal of chemical waste such as this compound is a regulated process and not one that involves laboratory experimentation. The protocol is procedural and focuses on the safe collection, storage, and transfer of the waste to a certified disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-D-Allylglycine
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Boc-D-Allylglycine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This guidance is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, the following PPE recommendations are based on best practices for handling similar Boc-protected amino acids and related chemical compounds. A thorough risk assessment should be conducted before handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required to protect against splashes.[1] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] It is important to consult the glove manufacturer's compatibility chart for breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required.[3] For procedures with a higher splash risk, a chemical-resistant apron is advised.[3] |
| Respiratory Protection | Fume Hood | All handling of this compound, especially in powdered form or when preparing solutions, should occur within a certified chemical fume hood.[3][4][5] |
| Respirator | If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is typically 2-8°C.[6][7]
2. Preparation and Weighing:
-
All preparation and weighing activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the compound, minimizing the creation of dust if it is in solid form.
3. Experimental Use:
-
All experimental procedures involving this compound should be carried out within a chemical fume hood.
-
Ensure all glassware and equipment are clean and dry before use.
-
Keep containers of this compound closed when not in use.
4. Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[3][5] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[3][5]
-
Major Spills: For larger spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.
5. First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
1. Unused Compound:
-
Dispose of unused or unwanted this compound as hazardous chemical waste.
-
The compound should be in a properly labeled and sealed container.
2. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, weigh paper, and pipette tips, should be considered hazardous waste.[4][5]
-
Collect these materials in a designated and clearly labeled hazardous waste container.[4][5]
3. Solutions:
-
Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[3]
-
Do not pour any solutions containing this compound down the drain.[3]
4. Final Disposal:
-
All waste must be disposed of through a licensed chemical waste disposal service, following all federal, state, and local environmental regulations.[5]
Procedural Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS#: 170899-08-8 [m.chemicalbook.com]
- 8. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
